2-(4-(Trifluoromethyl)benzyl)morpholine CAS 1369061-01-7 properties
This guide serves as an authoritative technical monograph on 2-(4-(Trifluoromethyl)benzyl)morpholine , a specialized heterocyclic scaffold critical to modern CNS and metabolic drug discovery. CAS 1369061-01-7[1][2][3][4]...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an authoritative technical monograph on 2-(4-(Trifluoromethyl)benzyl)morpholine , a specialized heterocyclic scaffold critical to modern CNS and metabolic drug discovery.
CAS 1369061-01-7[1][2][3][4][5]
Executive Summary
2-(4-(Trifluoromethyl)benzyl)morpholine (CAS 1369061-01-7) is a high-value heterocyclic building block and pharmacophore.[1][2] Structurally, it belongs to the 2-benzylmorpholine class, a scaffold historically significant for its non-stimulant anorectic properties (distinct from the 3-benzyl/phenmetrazine class).
The inclusion of the para-trifluoromethyl (-CF₃) group on the benzyl ring is a strategic medicinal chemistry modification. It functions as a bioisostere for chloride or methyl groups but offers superior metabolic stability (blocking CYP450 oxidation at the para-position) and enhanced lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. This compound is primarily utilized in the development of Monoamine Transporter Modulators , Sigma-1 Receptor Ligands , and Neurokinin-1 (NK-1) Antagonists .
Physicochemical Profile
Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological systems.
Exists largely as a cation at physiological pH (7.4), aiding transporter binding.
H-Bond Donors
1 (NH)
Critical for active site anchoring (e.g., Asp residue in GPCRs).
H-Bond Acceptors
4 (N, O, 3xF)
Fluorine atoms can engage in orthogonal multipolar interactions.
Rotatable Bonds
2
Limited flexibility reduces entropic penalty upon binding.
Synthetic Methodology
The synthesis of 2-substituted morpholines requires precise regiocontrol to avoid the formation of the 3-substituted isomer. Below is the Epoxide Ring-Opening Cyclization Protocol , the industry standard for generating high-purity 2-benzylmorpholines.
Workflow Diagram (Graphviz)
Caption: Figure 1. Regioselective synthesis pathway via epoxide intermediate.
Mechanism: Nucleophilic attack of the amine on the less substituted carbon of the epoxide is favored, but the benzyl group directs attack to the terminal carbon due to steric hindrance, ensuring the correct skeleton.
Procedure:
Dissolve the epoxide in MeOH or neat 2-aminoethanol (3.0 eq).
Heat to 60°C for 4–6 hours.
Concentrate under vacuum to remove solvent/excess amine.
Step 3: Cyclodehydration
Method A (Acid-Mediated): Treat the intermediate amino-alcohol with concentrated H₂SO₄ at 140°C. Note: Harsh conditions, lower yield but scalable.
Method B (Mitsunobu - Preferred for Research):
Dissolve intermediate in THF.
Add Triphenylphosphine (PPh₃) and DIAD/DEAD at 0°C.
Stir 12h. This promotes intramolecular cyclization with retention of stereochemistry (if chiral starting material is used).
Biological Applications & Mechanism of Action[7][9][10]
This scaffold is a "privileged structure" in medicinal chemistry.[6][7] The specific addition of the p-CF₃ group tailors it for specific targets.
Target 1: Monoamine Transporter Modulation
Unlike its isomer phenmetrazine (a dopamine releaser), 2-benzylmorpholines often exhibit a profile closer to Norepinephrine Reuptake Inhibitors (NRIs) with reduced abuse potential.
Mechanism: The morpholine nitrogen protonates at physiological pH, mimicking the terminal amine of biogenic amines. The p-CF₃ benzyl group occupies the hydrophobic S1' pocket of the transporter (DAT/NET), increasing potency and residence time.
Application: Development of non-stimulant appetite suppressants and antidepressants.
Target 2: Sigma-1 Receptor Ligand
Morpholine derivatives are classic high-affinity ligands for the Sigma-1 receptor (
R), a chaperone protein involved in cellular stress response and neuroprotection.
Relevance:
R agonists are investigated for treating neurodegenerative diseases (Alzheimer's) and neuropathic pain. The lipophilic CF₃ group enhances binding affinity to the hydrophobic regions of the R.
Target 3: NK-1 Receptor Antagonism
The 2-benzylmorpholine core is a known scaffold for Neurokinin-1 antagonists (e.g., Aprepitant analogs).
Role: These compounds block Substance P, mediating anti-emetic and anxiolytic effects. The CF₃ group is critical here to prevent metabolic degradation in the liver.
SAR Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) analysis of the scaffold.
Neutralize surfaces with weak acetic acid solution if free base is spilled.
References
Vertex AI Search. (2026). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. PubMed. Link
Sigma-Aldrich. (2026). 2-Benzylmorpholine Product Sheet. Merck KGaA. Link
American Chemical Society. (2025). A Potent, Orally Active, Morpholine-Based Human Neurokinin-1 Receptor Antagonist.[8] Journal of Medicinal Chemistry. Link
ChemRxiv. (2024).[9] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Link
Royal Society of Chemistry. (2024). Exploring the antioxidant and cytotoxic properties of novel morpholine derivatives. Link
Structure and molecular weight of 2-(4-(Trifluoromethyl)benzyl)morpholine
An In-depth Technical Guide to 2-(4-(Trifluoromethyl)benzyl)morpholine: Structure, Molecular Weight, and Synthetic Strategy For the Attention of Researchers, Scientists, and Drug Development Professionals This document p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-(4-(Trifluoromethyl)benzyl)morpholine: Structure, Molecular Weight, and Synthetic Strategy
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a detailed scientific overview of the heterocyclic compound 2-(4-(Trifluoromethyl)benzyl)morpholine. As a Senior Application Scientist, this guide has been structured to deliver not just foundational data but also to provide insights into its chemical nature and a robust, well-reasoned synthetic protocol. Given that this molecule is not extensively documented in publicly available databases, this guide has been developed through a combination of first-principle chemical knowledge and data extrapolated from closely related analogues.
Molecular Structure and Chemical Identity
The nomenclature, 2-(4-(Trifluoromethyl)benzyl)morpholine, precisely defines its chemical architecture. The core of this molecule is a morpholine ring, which is a six-membered heterocycle containing both an ether and a secondary amine functional group.[1][2] The substituent is a benzyl group, specifically a (4-(trifluoromethyl)phenyl)methyl moiety, attached to the carbon atom at the 2-position of the morpholine ring.
The presence of the morpholine scaffold, a common feature in many biologically active compounds, suggests potential applications in medicinal chemistry.[2][3][4] The trifluoromethyl group on the phenyl ring is a well-known bioisostere for other groups and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity.
Based on its name, the molecular structure can be confidently determined. From this structure, the molecular formula is established.
Deduced Chemical Structure
Caption: 2D Structure of 2-(4-(Trifluoromethyl)benzyl)morpholine
Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Inferred from general properties of morpholine derivatives[6]
Proposed Synthetic Pathway
For a molecule of this nature, a logical and efficient synthetic route is crucial for its accessibility in a research setting. Drawing from established methods for the synthesis of 2-benzylmorpholine and other 2-substituted morpholines, a robust two-step synthesis is proposed.[5][7] This pathway begins with commercially available starting materials and employs reliable chemical transformations.
The proposed synthesis involves the epoxidation of 4-(trifluoromethyl)allylbenzene followed by the ring-opening and subsequent cyclization with ethanolamine-O-sulfate.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((4-(Trifluoromethyl)phenyl)methyl)oxirane
To a stirred biphasic mixture of 4-(trifluoromethyl)allylbenzene (1 equivalent), sodium bicarbonate (1.2 equivalents) in dichloromethane and water, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, separate the organic layer.
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, a saturated aqueous solution of sodium sulfite, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired oxirane.
Step 2: Synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine
To a mixture of 2-((4-(trifluoromethyl)phenyl)methyl)oxirane (1 equivalent) and methanol, add ethanolamine-O-sulfate (1.2 equivalents) and a concentrated aqueous solution of sodium hydroxide.
Stir the mixture at 35-40 °C for 2-3 hours.
Add sodium hydroxide pellets and toluene to the reaction mixture and heat at 65 °C for 7-8 hours to facilitate the cyclization.
After cooling to room temperature, add water and toluene.
Separate the toluene layer and extract the aqueous layer with toluene.
Combine the organic layers and extract with 2 M hydrochloric acid.
Basify the acidic aqueous layer to a pH of 11 with a concentrated sodium hydroxide solution.
Extract the aqueous layer with toluene.
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(4-(Trifluoromethyl)benzyl)morpholine.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-(4-(Trifluoromethyl)benzyl)morpholine.
Characterization and Quality Control
For a novel compound, rigorous characterization is paramount to confirm its identity and purity. The following analytical techniques would be essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be required to confirm the chemical structure and the connectivity of the atoms. The proton and carbon spectra would show characteristic signals for the morpholine ring, the benzyl methylene group, and the trifluoromethyl-substituted aromatic ring. The fluorine NMR would show a singlet corresponding to the CF3 group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the molecule, which should correspond to the calculated monoisotopic mass.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage, the N-H bond of the secondary amine, and the C-F bonds of the trifluoromethyl group.
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to determine the purity of the synthesized compound.
Concluding Remarks for the Research Professional
This technical guide provides a comprehensive theoretical framework for the structure, molecular properties, and synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine. While this compound is not widely documented, the proposed synthetic route is based on reliable and well-established chemical transformations, offering a high probability of success. The morpholine scaffold continues to be a privileged structure in medicinal chemistry, and the introduction of a trifluoromethylbenzyl moiety at the 2-position presents an interesting candidate for further investigation in drug discovery programs. It is recommended that any synthesis and subsequent handling of this compound be performed by trained professionals in a controlled laboratory setting, with appropriate safety precautions.
References
Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799. [Link]
Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799. [Link]
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
ChemAnalyst. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from [Link]
Yadav, P., & Singh, P. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Creative Research Thoughts, 10(5), 2218-2231. [Link]
National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 47). Retrieved from [Link]
Hangzhou Colorific Chemicals Co., Ltd. (n.d.). China 2-Aminomethyl-4-(4-fluoro benzyl) morpholine. SunSirs. Retrieved from [Link]
Ataman Chemicals. (n.d.). MORPHOLINE (MORFOLİN). Retrieved from [Link]
Pritchard, K. M., Al-Rawi, J., & Bradley, C. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. European Journal of Medicinal Chemistry, 42(9), 1200-1210. [Link]
American Elements. (n.d.). Morpholines. Retrieved from [Link]
Zhu, W., et al. (2012). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 144-148. [Link]
Watson, B. M., et al. (2006). Benzyl morpholine derivatives. U.S.
D'hooghe, M., & De Kimpe, N. (2008). Biological relevance and synthesis of C-substituted morpholine derivatives. Aldrichimica Acta, 41(3), 67-78. [Link]
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)morpholine. PubChem. Retrieved from [Link]
Zhang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(8), 1335-1346. [Link]
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link]
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
National Center for Biotechnology Information. (n.d.). 4-Methyl-2,6-bis(trifluoromethyl)morpholine. PubChem. Retrieved from [Link]
PubChemLite. (n.d.). 2-(4-(trifluoromethyl)phenyl)morpholine. Retrieved from [Link]
PubChemLite. (n.d.). Morpholine, 4-(2-(alpha-(alpha,alpha,alpha-trifluoro-p-tolyl)benzyloxy)ethyl)-, fumarate. Retrieved from [Link]
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2-Benzylmorpholine Derivatives: A Privileged Scaffold in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The morpholine ring is a valuable heterocycle in medicinal chemistry, prized for its ability to improve the pharmacokinetic properti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The morpholine ring is a valuable heterocycle in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. When combined with a benzyl group at the 2-position, it forms the 2-benzylmorpholine scaffold, a structure that has proven to be a particularly fruitful starting point for the discovery of novel therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships of 2-benzylmorpholine derivatives, offering insights into their evolution as CNS drug candidates and providing detailed protocols for their synthesis and evaluation.
Introduction: The Rise of a Privileged Scaffold
The journey of drug discovery is often a search for "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. The morpholine nucleus, a six-membered heterocycle containing both an oxygen and a nitrogen atom, has earned this distinction.[1][2][3] Its unique physicochemical properties, including a weakly basic nitrogen and the capacity for both hydrophilic and lipophilic interactions, make it an attractive component for CNS-active compounds, where the ability to cross the blood-brain barrier is paramount.[2][3]
The 2-benzylmorpholine core, a structural isomer of the well-known stimulant phenmetrazine, combines the favorable properties of the morpholine ring with the versatile benzyl group.[4][5] This combination allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological profile. Initially investigated for its appetite-suppressant effects, the 2-benzylmorpholine scaffold has since been explored for a wide range of CNS applications, including the treatment of depression, anxiety, and neurodegenerative diseases.[1][4][6]
Medicinal Chemistry: Building and Optimizing the Core
The therapeutic potential of 2-benzylmorpholine derivatives is intrinsically linked to the ability to synthesize a diverse library of analogs and to understand how structural changes impact biological activity.
Synthesis of the 2-Benzylmorpholine Core
A common and effective method for the synthesis of the racemic 2-benzylmorpholine core begins with the commercially available starting material, allylbenzene.[4][5] This multi-step synthesis involves an epoxidation followed by a ring-opening and subsequent cyclization.
Experimental Protocol: Synthesis of (±)-2-Benzylmorpholine [5]
Step 1: Epoxidation of Allylbenzene.
To a stirred mixture of allylbenzene (1.0 eq), sodium bicarbonate (1.1 eq) in a biphasic solution of dichloromethane and water, add m-chloroperbenzoic acid (m-CPBA) (1.1 eq) portion-wise over 3 hours at room temperature.
Continue stirring for 18 hours.
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, sodium sulfite solution, and brine.
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-benzyloxirane as an oil.
Step 2: Ring Opening and Cyclization.
Add ethanolamine-O-sulphate (1.2 eq) to a mixture of 2-benzyloxirane (1.0 eq), 16 M sodium hydroxide solution, and methanol.
Stir the mixture for 2 hours at 35-40°C.
Add sodium hydroxide pellets and toluene, and heat the mixture at 65°C for 7.5 hours.
After cooling, add water and toluene. Separate the toluene phase and extract with 2 M hydrochloric acid.
Make the acidic aqueous layer alkaline (pH 11) with sodium hydroxide solution and extract with toluene.
Dry the combined toluene extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield (±)-2-benzylmorpholine.
Causality: The epoxidation of the alkene in allylbenzene creates a reactive electrophilic site. The subsequent nucleophilic attack by the amino group of ethanolamine-O-sulphate, followed by an intramolecular cyclization, efficiently constructs the morpholine ring. The use of a biphasic system in the epoxidation step helps to control the reaction rate and improve safety.
Structure-Activity Relationships (SAR)
The pharmacological activity of 2-benzylmorpholine derivatives can be significantly altered by making substitutions at three key positions: the morpholine nitrogen, the benzyl ring, and the morpholine ring itself. Understanding these structure-activity relationships (SAR) is crucial for designing compounds with improved potency and selectivity.[7][8][9]
Table 1: Structure-Activity Relationship Summary for 2-Benzylmorpholine Derivatives
Modification Site
Substitution
Effect on Activity
Target Class Examples
Morpholine Nitrogen (N4)
Small alkyl groups (e.g., methyl)
Often increases potency at monoamine transporters.
May increase or decrease activity depending on the target.
Serotonin Transporter (SERT)
Positional Isomers (ortho, meta, para)
Significantly impacts binding affinity and selectivity.
DAT, NET, Sigma Receptors
Morpholine Ring (C3, C5, C6)
Alkyl or other small groups
Can introduce chirality and affect conformational preference, leading to changes in potency and selectivity.
Various CNS targets
Rationale: Substitutions on the benzyl ring can influence the electronic properties and steric bulk of the molecule, affecting how it fits into the binding pocket of a target protein. Modifications to the morpholine nitrogen directly impact the basicity and hydrogen bonding potential of the compound, which are critical for interactions with many CNS receptors and transporters.
Pharmacological Profile and CNS Targets
2-Benzylmorpholine derivatives have been shown to interact with a variety of CNS targets, leading to a broad range of pharmacological effects.
Primary CNS Targets
Monoamine Transporters (DAT, NET, SERT): Many 2-benzylmorpholine derivatives act as inhibitors or releasing agents at the dopamine, norepinephrine, and serotonin transporters.[10] This activity underlies their potential as antidepressants and stimulants. The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent.[10]
Sigma Receptors (σ1 and σ2): The sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are targets for psychiatric and neurological drug development.[11] Certain 2-benzylmorpholine analogs have shown significant affinity for these receptors.[12]
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes responsible for the breakdown of monoamine neurotransmitters.[13][14] Inhibition of these enzymes can lead to antidepressant and neuroprotective effects.[15][16] Some morpholine derivatives have been identified as MAO inhibitors.[1]
Signaling Pathways and Mechanisms
The interaction of a 2-benzylmorpholine derivative with its target can trigger a cascade of downstream signaling events. For example, a compound that inhibits the dopamine transporter (DAT) will lead to an increase in synaptic dopamine levels, thereby enhancing dopaminergic neurotransmission.
Caption: Workflow of DAT Inhibition by a 2-Benzylmorpholine Derivative.
In Vitro and In Vivo Profiling
A thorough evaluation of a compound's pharmacological profile requires a combination of in vitro and in vivo assays.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay [17]
Objective: To determine the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters by cells expressing the respective transporters.
Methodology:
Culture human embryonic kidney (HEK) cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
On the day of the assay, wash the cells with Krebs-HEPES buffer (KHB).
Pre-incubate the cells for 5 minutes with various concentrations of the test compound or a reference inhibitor.
Initiate uptake by adding a solution containing the test compound and a radiolabeled substrate (e.g., [³H]dopamine for DAT).
Allow uptake to proceed for a short period (1-3 minutes) at room temperature.
Terminate the reaction by rapidly washing the cells with ice-cold KHB.
Lyse the cells with 1% SDS and measure the radioactivity using a scintillation counter.
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.
Self-Validation: The inclusion of a known, potent inhibitor for each transporter serves as a positive control, ensuring the assay is performing correctly. A vehicle control establishes the baseline for 100% uptake, and a non-specific uptake control (in the presence of a saturating concentration of a known inhibitor) defines the background signal.
Experimental Protocol: Mouse Forced Swim Test for Antidepressant-like Activity [18][19][20]
Objective: To assess the potential antidepressant efficacy of a compound by measuring the immobility time of mice in an inescapable water tank.[18][19]
Methodology:
Acclimate mice to the testing room for at least 60 minutes.[18]
Fill a transparent cylindrical tank with water (23-25°C) to a depth where the mouse cannot touch the bottom.[21]
Administer the test compound or vehicle to the mice at a predetermined time before the test.
Gently place each mouse into the water tank for a 6-minute session.[19][21]
Record the session for later analysis.
After 6 minutes, remove the mouse, dry it gently, and return it to a clean, warm cage.[18]
Score the last 4 minutes of the test for the total time spent immobile.[19][22] A decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[21]
Self-Validation: A positive control group treated with a known antidepressant (e.g., imipramine) is essential to validate the sensitivity of the assay. The behavior of the vehicle-treated group provides the baseline for comparison. Consistent water temperature and handling procedures are critical to minimize variability.[20]
Case Study: GNE-3511 - A Brain-Penetrant DLK Inhibitor
While not a direct modulator of monoamine transporters, GNE-3511 exemplifies the successful application of a morpholine-containing scaffold in CNS drug discovery. GNE-3511 is a potent and selective inhibitor of dual leucine zipper kinase (DLK), a key regulator of neuronal degeneration.[23][24]
Table 2: Pharmacological and Pharmacokinetic Properties of GNE-3511
GNE-3511 demonstrates excellent brain penetration and oral bioavailability, properties that are often challenging to achieve in CNS drug candidates.[23] Its development highlights the utility of the morpholine scaffold in creating compounds with desirable drug-like properties for treating neurodegenerative diseases.[25] In a mouse model of Parkinson's disease, GNE-3511 was shown to suppress the expression of phosphorylated c-Jun, a downstream marker of DLK activity.[24]
Caption: Iterative Drug Discovery Cycle for 2-Benzylmorpholine Derivatives.
Future Directions and Outlook
The 2-benzylmorpholine scaffold continues to be a source of inspiration for the development of novel CNS therapeutics. Future research will likely focus on:
Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously to achieve enhanced therapeutic efficacy or a more favorable side-effect profile.[26]
Novel Psychoactive Substances (NPS): The emergence of 2-benzylmorpholine derivatives on the NPS market underscores the psychoactive potential of this scaffold and the need for continued monitoring and pharmacological characterization.[27][28][29]
Expanded Therapeutic Areas: Exploring the utility of this scaffold for a wider range of CNS disorders, including pain, addiction, and cognitive enhancement.
Conclusion
The 2-benzylmorpholine scaffold represents a validated and highly adaptable platform for the discovery of new drugs targeting the central nervous system. Its favorable physicochemical properties, coupled with the potential for extensive chemical modification, have enabled the development of compounds with diverse pharmacological profiles. By leveraging a deep understanding of its synthesis, structure-activity relationships, and biological targets, researchers can continue to unlock the therapeutic potential of this remarkable chemical entity.
References
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Fandrick, D. R., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 274–279. [Link]
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Giorgetti, A., & Brunetti, P. (2022). New psychoactive substances: a descriptive review. Biochimica Clinica, 46(3), 204-219. [Link]
ResearchGate. (n.d.). Structure-activity relationship of compounds 10-18. Retrieved from [Link]
Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & medicinal chemistry, 23(22), 7246–7253. [Link]
Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]
Singh, S. (2000). Synthesis and Dopamine Transporter Binding of 2'-Substituted Cocaine Analogs. Journal of medicinal chemistry, 43(19), 3583–3589. [Link]
Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
Sharma, P. K., Amin, A., & Kumar, M. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 314, 04002. [Link]
Kandasamy, R., & Pecic, S. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Bioorganic & medicinal chemistry letters, 81, 129141. [Link]
Agatonovic-Kustrin, S., & Kustrin, E. (2020). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in neuroscience, 14, 674. [Link]
Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in neurology, 8, 134. [Link]
Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759–764. [Link]
An In-Depth Technical Guide on the Lipophilicity and LogP of 2-(4-(Trifluoromethyl)benzyl)morpholine
Abstract Lipophilicity is a critical physicochemical property in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Lipophilicity is a critical physicochemical property in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the lipophilicity of 2-(4-(trifluoromethyl)benzyl)morpholine, a scaffold of interest in medicinal chemistry. We delve into the structural determinants of its lipophilicity, provide computationally predicted LogP values, and present detailed, field-proven experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies to accurately assess and interpret this crucial drug-like property.
Introduction: The Central Role of Lipophilicity in Drug Design
The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] It is quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.[2] The logarithmic form, LogP, is the most widely used metric.[3]
An optimal LogP value is crucial for oral bioavailability; a compound must be lipophilic enough to permeate cellular membranes but hydrophilic enough to be soluble in aqueous environments like the gastrointestinal fluid and blood serum.[2][4] For instance, drugs targeting the central nervous system (CNS) often require a LogP around 2.0 to effectively cross the blood-brain barrier, while orally administered drugs generally adhere to Lipinski's Rule of 5, which suggests a LogP value of less than 5.[3][4]
This guide focuses on 2-(4-(trifluoromethyl)benzyl)morpholine , a molecule featuring two key pharmacophoric groups: the trifluoromethylbenzyl moiety and the morpholine ring. The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry, known to enhance metabolic stability and binding affinity, while significantly increasing lipophilicity.[5][6] Conversely, the morpholine ring is a versatile heterocycle prized for its ability to improve aqueous solubility and provide a favorable hydrophilic-lipophilic balance.[7][8] Understanding the interplay of these structural features is essential for predicting the behavior of this molecule in a biological system.
Structural Analysis and Lipophilicity Contribution
The lipophilicity of 2-(4-(trifluoromethyl)benzyl)morpholine is a composite of the contributions from its constituent parts:
4-(Trifluoromethyl)benzyl Group : This is the primary lipophilic driver. The aromatic phenyl ring is inherently hydrophobic. The trifluoromethyl (-CF3) group is a potent lipophilicity enhancer, with a Hansch π value (a measure of a substituent's hydrophobicity) of +0.88.[9] Its strong electron-withdrawing nature and metabolic stability make it a favored bioisostere for groups like chlorine or methyl, but it contributes significantly more to lipophilicity than a methyl group.[5][9]
Morpholine Ring : This saturated heterocycle provides a hydrophilic counterpoint. The presence of both an oxygen atom and a secondary amine nitrogen allows for hydrogen bonding with water, enhancing aqueous solubility.[10] In drug design, the morpholine scaffold is often used to modulate physicochemical properties, improving the overall PK/PD profile by balancing the lipophilicity of other parts of the molecule.[7][11] Its inclusion often leads to a well-balanced lipophilic-hydrophilic profile, which is particularly valuable for CNS drug candidates.[11]
The final LogP value of the molecule is the result of the synergy between the lipophilic benzyl moiety and the hydrophilic morpholine ring.
Computational Prediction of LogP
Before undertaking experimental work, in silico prediction provides a rapid and cost-effective estimation of a molecule's LogP. Various algorithms exist, each using different methodologies such as atom-based, fragment-based, or property-based calculations.[12] These predictions are invaluable for initial screening and hypothesis generation.
For 2-(4-(trifluoromethyl)benzyl)morpholine, several computational models predict a LogP value in the moderate range, suitable for a drug candidate.
Computational Method
Predicted LogP Value
Brief Description of Method
XLogP3
2.9
An atom-based method that also includes correction factors for intramolecular interactions. It is a widely used and validated algorithm.
WLOGP
2.5
A purely atom-based method that is computationally very fast and useful for large library screening.
MLOGP
2.1
A topology-based method that considers the entire molecular structure rather than summing fragments.
SILICOS-IT
3.1
A fragment-based and distance-based method available through the SwissADME platform.[13]
iLOGP
2.8
A physics-based method using free energies of solvation in n-octanol and water, calculated by the LIGP model.
Note: Predicted values are estimations and can vary between different software packages. The values presented here are representative predictions from common algorithms like those found in SwissADME and PubChem. For comparison, the simpler scaffold, 2-(Trifluoromethyl)morpholine, has a calculated XLogP3 value of 0.6, highlighting the significant lipophilic contribution of the benzyl group.[14]
Experimental Determination of LogP
While computational models are useful, the definitive LogP value must be determined experimentally. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for this purpose. The two most common methods are the Shake-Flask method (OECD 107) and the RP-HPLC method (OECD 117).
Overall Experimental Workflow
The process of determining and validating the LogP value follows a logical progression from synthesis to final analysis.
Caption: Workflow for LogP Determination.
Synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine
A prerequisite for experimental determination is the availability of the pure compound. Synthesis of 2-substituted morpholines can be achieved through various routes, including asymmetric hydrogenation of dehydromorpholines or one-pot strategies from aziridines.[15][16] A plausible laboratory-scale synthesis could involve the reaction of 2-hydroxymethylmorpholine with a suitable 4-(trifluoromethyl)benzyl halide under basic conditions. Purity must be confirmed via standard analytical techniques (e.g., NMR, LC-MS) before proceeding.
Protocol 1: Shake-Flask Method (OECD 107)
This classic method directly measures the concentration of the solute in both n-octanol and water phases after they have reached equilibrium. It is most suitable for compounds with expected LogP values between -2 and 4.[17][18]
Causality: The shake-flask method is the gold standard because it is a direct measurement of partitioning. However, it is prone to errors for highly lipophilic compounds (LogP > 4) due to the formation of micro-emulsions, which can artificially inflate the measured concentration in the aqueous phase.[18][19]
Caption: OECD 107 Shake-Flask Method Workflow.
Detailed Steps:
Preparation: Use high-purity n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4, if the compound is ionizable). Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
Dissolution: Prepare a stock solution of the test compound in n-octanol. Add a precise volume of this stock to a vessel containing measured volumes of the pre-saturated n-octanol and water phases. The final concentration should not exceed 0.01 mol/L in either phase.[20]
Equilibration: Seal the vessel and shake gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours).
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[17]
Analysis: Carefully sample each phase and determine the concentration of the test substance using a validated analytical method, such as HPLC-UV or LC-MS.
Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The experiment should be performed in triplicate.[17]
Protocol 2: RP-HPLC Method (OECD 117)
This method estimates the LogP by correlating a compound's retention time on a reverse-phase (lipophilic) HPLC column with the known LogP values of a set of reference standards. It is particularly useful for compounds with LogP values in the 0 to 6 range and can be extended higher.[21][22]
Causality: The RP-HPLC method is faster, requires less material, and is less susceptible to emulsion issues than the shake-flask method, making it ideal for higher-throughput screening.[23] Its accuracy is entirely dependent on the quality of the calibration curve and the structural similarity of the test compound to the reference standards. The principle is that more lipophilic compounds will have a stronger interaction with the C18 stationary phase and thus elute later (have a longer retention time).[24]
Caption: OECD 117 RP-HPLC Method Workflow.
Detailed Steps:
System Setup: Use a standard HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.[21]
Calibration: Select a series of 5 to 8 reference compounds with well-documented LogP values that span the expected range for your test compound.
Standard Analysis: Inject each standard and determine its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
Capacity Factor Calculation: For each standard, calculate the capacity factor, k, using the formula: k = (t_R - t_0) / t_0.
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for each standard against its known LogP value. Perform a linear regression to obtain the calibration curve.
Test Compound Analysis: Inject the 2-(4-(trifluoromethyl)benzyl)morpholine sample under the exact same HPLC conditions and determine its retention time. Calculate its log k value.
LogP Determination: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound from its measured log k value.[24]
Data Interpretation and Impact on Drug Development
Based on the computational predictions and the structural analysis, the experimental LogP of 2-(4-(trifluoromethyl)benzyl)morpholine is expected to fall in the range of 2.5 to 3.5 .
A LogP in this range suggests a favorable balance between solubility and permeability. The molecule is sufficiently lipophilic to likely cross biological membranes via passive diffusion, a key requirement for oral absorption and distribution into tissues.[2]
The morpholine ring helps to mitigate the high lipophilicity of the trifluoromethylbenzyl group. Without the morpholine, the LogP would likely be significantly higher, potentially leading to poor aqueous solubility, high plasma protein binding, and sequestration in adipose tissue, all of which can limit bioavailability and lead to undesirable toxicological profiles.[25][26]
This LogP range is often considered optimal for CNS penetration. While other factors like molecular size and hydrogen bonding capacity are also critical, a LogP between 2 and 4 is a strong indicator of potential blood-brain barrier permeability.[3][8]
This balanced lipophilicity makes 2-(4-(trifluoromethyl)benzyl)morpholine an attractive scaffold for further optimization in drug discovery programs targeting a wide range of therapeutic areas.
Conclusion
The lipophilicity of 2-(4-(trifluoromethyl)benzyl)morpholine, quantified by its LogP value, is a critical parameter that dictates its potential as a drug candidate. Through a combination of computational prediction and robust experimental methodologies like the OECD 107 shake-flask and OECD 117 HPLC methods, a reliable assessment of this property can be achieved. The structural combination of a lipophilic trifluoromethylbenzyl group with a hydrophilic morpholine ring results in a molecule with a predicted LogP in a range that is highly favorable for drug development, suggesting a good balance of membrane permeability and aqueous solubility. This in-depth understanding and empirical validation of lipophilicity are foundational steps in the rational design and optimization of new therapeutic agents.
References
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - NIH.
OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice.
Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journals.
The Synthesis of Some 2-Substituted Morpholines. Imperial Chemical Industries Limited.
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD.
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
OECD 107, OECD 117 and OECD 123. Phytosafe.
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
Technical Deep Dive: Blood-Brain Barrier Permeability of Benzylmorpholine Analogs
Executive Summary The morpholine heterocycle is a "privileged scaffold" in central nervous system (CNS) medicinal chemistry, prized for its ability to modulate lipophilicity (LogP) while maintaining a pKa (typically 8.3–...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The morpholine heterocycle is a "privileged scaffold" in central nervous system (CNS) medicinal chemistry, prized for its ability to modulate lipophilicity (LogP) while maintaining a pKa (typically 8.3–8.[1][2][3]5) close to physiological pH. This balance allows for high solubility in plasma and efficient passive diffusion across the blood-brain barrier (BBB).
This guide focuses specifically on benzylmorpholine analogs —a structural class encompassing both N-benzyl and C-benzyl derivatives (e.g., 2-benzylmorpholine). These analogs exhibit distinct permeability profiles compared to their phenylmorpholine cousins (e.g., phenmetrazine), often driven by subtle differences in rotatable bonds, topological polar surface area (TPSA), and interaction with efflux transporters like P-glycoprotein (P-gp).
Physicochemical Determinants of Permeability[3][4]
The BBB is a physical and metabolic barrier comprising tight junctions between endothelial cells.[4][5] For a benzylmorpholine analog to permeate effectively, it must satisfy specific physicochemical constraints.
The "Goldilocks" pKa
Morpholine nitrogen is a weak base.[2][3][6] Benzyl substitution modulates this basicity.
Unsubstituted Morpholine pKa: ~8.3
N-Benzylmorpholine pKa: ~7.5–7.8 (Inductive effect of the benzyl group lowers pKa).
Impact: At physiological pH (7.4), a significant fraction of the molecule remains un-ionized (neutral), which is the species that permeates the lipid bilayer.
Rule of Thumb: A pKa of 7.5–8.0 is ideal for CNS drugs, balancing solubility (cationic form) and permeability (neutral form).
Lipophilicity and TPSA
LogP: Optimal range is 2.0–3.5. The benzyl group adds significant lipophilicity (+2.0 to LogP) compared to a methyl group, often pushing hydrophilic morpholines into the BBB-permeable range.
TPSA: Must be < 90 Ų (ideally < 60–70 Ų for high permeability). The morpholine oxygen contributes to TPSA but does not act as a hydrogen bond donor (HBD), only an acceptor (HBA), which is favorable for BBB penetration.
Table: Physicochemical Comparison
Compound Class
Structure Note
Est. pKa
LogBB (Brain/Blood)
Permeability Mechanism
Morpholine
Unsubstituted
8.3
< 0.1 (Poor)
Paracellular (limited)
N-Benzylmorpholine
Benzyl on N
7.6
~0.8–1.2 (High)
Passive Diffusion
2-Benzylmorpholine
Benzyl on C2
8.4
~0.5–0.9 (Mod)
Passive + Active (potential)
Phenmetrazine
3-Me-2-Phenyl
8.5
> 1.0 (High)
Passive Diffusion
Structure-Activity Relationship (SAR) for Permeability
The position of the benzyl group dictates not just affinity for the target (e.g., Sigma-1, NET, DAT) but also the metabolic stability and efflux susceptibility.
N-Benzyl Modification
Attaching the benzyl group to the nitrogen (position 4) creates N-benzylmorpholine.
Pro: Rapidly increases LogP; masks the H-bond donating amine.
Con: The N-benzyl bond is metabolically labile (susceptible to N-dealkylation by CYP450s).
BBB Impact: High initial uptake, but rapid clearance from the brain if dealkylation occurs.
C-Benzyl Modification (2-Benzyl and 3-Benzyl)
Placing the benzyl group on the carbon skeleton (e.g., 2-benzylmorpholine).
Pro: The secondary amine remains available for target interaction (salt bridge formation). The carbon-carbon bond is metabolically stable.
Con: Higher pKa than N-benzyl analogs, meaning a higher ionized fraction at pH 7.4.
BBB Impact: 2-benzylmorpholine is a known appetite suppressant with confirmed CNS activity, proving that despite the higher pKa, the lipophilicity of the benzyl group drives sufficient passive diffusion.
Visualizing the SAR Logic
Caption: SAR decision map for benzylmorpholine optimization. N-benzyl favors passive entry but risks metabolism; C-benzyl offers stability.
Experimental Protocols for Assessment
To validate the BBB permeability of novel benzylmorpholine analogs, a tiered screening approach is required. Do not rely on a single assay.
Tier 1: PAMPA-BBB (High Throughput)
Objective: Assess passive diffusion potential without transporters.
Principle: An artificial membrane (PVDF filter coated with porcine brain lipid) separates a donor well (pH 7.4) from an acceptor well.[7]
Protocol:
Preparation: Dissolve analog in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).
Membrane Coating: Add 4 µL of Porcine Brain Lipid (20 mg/mL in dodecane) to the filter of the donor plate.
Incubation: Add compound to donor; PBS to acceptor. Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
Analysis: Quantify donor and acceptor concentrations via LC-MS/MS.
Calculation: Calculate Effective Permeability (
).
Acceptance Criteria:
cm/s indicates high BBB permeability.
Self-Validation: Run Verapamil (High Permeability) and Theophylline (Low Permeability) as controls.
Tier 2: MDCK-MDR1 Assay (Efflux Liability)
Objective: Determine if the analog is a substrate for P-glycoprotein (P-gp), which would pump it out of the brain.
Why MDCK-MDR1? These cells are transfected with the human MDR1 gene (encoding P-gp). They form tighter junctions than Caco-2 cells, mimicking the BBB more closely.
Protocol:
Seeding: Seed MDCK-MDR1 cells on Transwell inserts. Culture for 4–5 days until TEER (Transepithelial Electrical Resistance) > 1500
.
Transport Study: Measure transport in two directions: Apical-to-Basolateral (A->B) and Basolateral-to-Apical (B->A).
Efflux Ratio (ER):
.
Interpretation: An ER > 2.0 suggests the compound is a P-gp substrate.
Strategic Pivot: If ER > 2.0 for a benzylmorpholine, consider adding a fluorine atom to the benzyl ring or modifying the amine to reduce P-gp recognition.
Experimental Workflow Diagram
Caption: Tiered screening workflow for validating BBB permeability of benzylmorpholine analogs.
Case Study: 2-Benzylmorpholine vs. Phenmetrazine
A comparative look at two structural isomers highlights how "benzyl" vs "phenyl" connectivity alters BBB properties.
Phenmetrazine (3-methyl-2-phenylmorpholine):
The phenyl ring is directly attached to the morpholine ring.
Result: Rigid structure, high lipophilicity, potent dopamine releaser.
BBB Status: Extremely high permeability; high abuse potential.
2-Benzylmorpholine:
The phenyl ring is separated from the morpholine by a methylene bridge (-CH2-).
Result: Increased flexibility (rotatable bond). The methylene spacer slightly alters the electronic environment of the oxygen, reducing metabolic liability compared to the benzylic carbon in phenmetrazine.
BBB Status: Good permeability, but the extra flexibility and slight volume increase result in a different pharmacological profile (appetite suppression without significant psychostimulant effects). This demonstrates that while the permeability is retained, the pharmacodynamics can be tuned by the benzyl spacer.
References
Occurrence of Morpholine in Central Nervous System Drug Discovery.
Source: Journal of Medicinal Chemistry (ACS).[8]
URL:[Link]
Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine.
Source: PubMed / Journal of Pharmacy and Pharmacology.
URL:[Link]
Application Notes and Protocols for the Synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine via Epoxide Ring Opening
For Distribution To: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details the synthesis of 2-(4-(trifluoromethyl)benzyl)morpholine, a valuable scaffold in contemporary me...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of 2-(4-(trifluoromethyl)benzyl)morpholine, a valuable scaffold in contemporary medicinal chemistry. The described methodology hinges on a robust and regioselective epoxide ring-opening reaction, a cornerstone of modern heterocyclic synthesis. This document provides a thorough examination of the underlying chemical principles, a meticulously detailed experimental protocol, and essential data for reproducibility. The content herein is designed to empower researchers in drug discovery and development with the practical knowledge required to synthesize this and structurally related morpholine derivatives.
Introduction: The Significance of the Morpholine Scaffold
The morpholine heterocycle is a privileged structural motif in a multitude of bioactive compounds and FDA-approved pharmaceuticals.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable component in drug design.[2] Specifically, 2-substituted morpholines are key pharmacophores in a range of therapeutic agents, acting as crucial building blocks in the development of novel treatments.[3][4] The target molecule, 2-(4-(trifluoromethyl)benzyl)morpholine, incorporates a trifluoromethyl group, a common bioisostere for a methyl or chloro group, which can enhance binding affinity and improve pharmacokinetic profiles.
The synthetic strategy detailed within these notes—the nucleophilic ring-opening of an epoxide—is a highly efficient and atom-economical method for constructing the morpholine core.[5] This approach offers excellent control over regioselectivity and stereochemistry, which is paramount in the synthesis of chiral drug candidates.
Mechanistic Insights: The Epoxide Ring-Opening Cascade
The synthesis of 2-(4-(trifluoromethyl)benzyl)morpholine is achieved through a two-step sequence involving the nucleophilic attack of 4-(trifluoromethyl)benzylamine on a suitable epoxide, followed by an intramolecular cyclization. A common and commercially available starting material for this transformation is 2-(chloromethyl)oxirane (epichlorohydrin).
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The high ring strain of the three-membered epoxide ring makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack, even by a neutral amine.[6]
Step 1: Intermolecular SN2 Attack
The primary amine, 4-(trifluoromethyl)benzylamine, acts as the nucleophile. In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom of the epoxide.[6] In the case of 2-(chloromethyl)oxirane, the attack occurs at the terminal carbon of the epoxide, leading to the opening of the ring. This initial reaction forms a transient amino alcohol intermediate.
Step 2: Intramolecular SN2 Cyclization
Following the initial ring-opening, the newly formed secondary amine can undergo an intramolecular SN2 reaction. The nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered morpholine ring. This cyclization is often facilitated by a base to deprotonate the ammonium intermediate, increasing the nucleophilicity of the nitrogen.
Caption: Reaction mechanism for the synthesis of 2-(4-(trifluoromethyl)benzyl)morpholine.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(4-(trifluoromethyl)benzyl)morpholine.
3.1. Materials and Reagents
Reagent/Material
Grade
Supplier
2-(Chloromethyl)oxirane
Reagent
Sigma-Aldrich
4-(Trifluoromethyl)benzylamine
98%
Combi-Blocks
Potassium Carbonate (K₂CO₃)
Anhydrous
Fisher Scientific
Acetonitrile (ACN)
Anhydrous
VWR
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
Hexanes
ACS Grade
Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel
230-400 mesh
3.2. Equipment
Round-bottom flasks
Reflux condenser
Magnetic stirrer with hotplate
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3. Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of 2-(4-(trifluoromethyl)benzyl)morpholine.
Step-by-Step Protocol:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)benzylamine (5.0 g, 28.5 mmol, 1.0 equiv) and anhydrous acetonitrile (100 mL).
Addition of Base: Add anhydrous potassium carbonate (7.88 g, 57.0 mmol, 2.0 equiv) to the solution.
Addition of Epoxide: Slowly add 2-(chloromethyl)oxirane (2.64 g, 28.5 mmol, 1.0 equiv) to the stirring suspension at room temperature.
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Combine the fractions containing the desired product and concentrate under reduced pressure to afford 2-(4-(trifluoromethyl)benzyl)morpholine as a pure compound.
Data and Expected Results
Parameter
Value
Reactant Quantities
4-(Trifluoromethyl)benzylamine
5.0 g (28.5 mmol)
2-(Chloromethyl)oxirane
2.64 g (28.5 mmol)
Potassium Carbonate
7.88 g (57.0 mmol)
Reaction Conditions
Solvent
Anhydrous Acetonitrile
Temperature
Reflux (~82°C)
Reaction Time
12-16 hours
Expected Yield
65-75%
Physical Appearance
Colorless to pale yellow oil
TLC Rf
~0.4 (1:1 Ethyl Acetate/Hexanes)
Safety and Handling Precautions
Conduct all operations in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
2-(Chloromethyl)oxirane is a toxic and volatile compound. Handle with extreme care.
4-(Trifluoromethyl)benzylamine is a corrosive amine. Avoid contact with skin and eyes.
Acetonitrile is flammable and toxic.
References
Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines. Synthetic Communications, 10(1), 59-71. [Link]
Hale, J. J., et al. (2004). Structural optimization affording 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a potent, orally active, long-acting morpholine acetal. Journal of Medicinal Chemistry, 47(27), 6662-6665. [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14216-14221. [Link]
Burtoloso, A. C. B., & Ahmad, N. (2019). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 9(42), 24354-24373. [Link]
Georg, G. I., & Gunawardana, I. (1989). An epoxide-opening cyclization/double Smiles rearrangement cascade approach to N-aryl-1,4-benzoxazines and N-arylindolines. Organic & Biomolecular Chemistry, 17(1), 62-66. [Link]
de Figueiredo, R. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 843. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Kouznetsov, V. V. (2009). Recent synthetic developments in a powerful chemistry of the morpholine ring. Tetrahedron, 65(20), 3879-3903.
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14216-14221. [Link]
Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]
Abdel-Magid, A. F., et al. (2023). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 28(21), 7359. [Link]
Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.
Trost, B. M., & Marrs, C. M. (1993). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society, 115(15), 6636-6645. [Link]
Al-Tel, T. H., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Benzamide Derivatives as Potential Anticancer Agents. Palestinian Medical and Pharmaceutical Journal, 8(2), 1-15. [Link]
Trost, B. M., & Marrs, C. M. (1993). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society, 115(15), 6636-6645.
Reddy, G. M., Ramulu, A., & Reddy, P. P. (2011). A New Practical Synthesis of Linezolid: An Antibacterial Drug. Letters in Organic Chemistry, 8(1), 57-61.
Burtoloso, A. C. B., & Ahmad, N. (2019). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 9(42), 24354-24373. [Link]
U.S. Patent No. US20020082454A1. (2002). Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2148. [Link]
Al-Zoubi, R. M. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Chemical Sciences, 135(1), 1-10. [Link]
Vasilevsky, S. F., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7015. [Link]
Application Note: High-Efficiency Reductive Amination Architectures for 2-Benzylmorpholine Scaffolds
Executive Summary & Strategic Importance The 2-benzylmorpholine core is a privileged pharmacophore in medicinal chemistry, structurally isomeric to phenmetrazine and exhibiting potent activity in central nervous system (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The 2-benzylmorpholine core is a privileged pharmacophore in medicinal chemistry, structurally isomeric to phenmetrazine and exhibiting potent activity in central nervous system (CNS) modulation, particularly as a norepinephrine reuptake inhibitor (NRI) [1].
In Structure-Activity Relationship (SAR) campaigns, the secondary amine of the morpholine ring is the primary vector for diversification. However, the C2-benzyl moiety introduces significant steric occlusion proximal to the nitrogen center. Standard reductive amination protocols often fail to achieve quantitative conversion due to this steric clash, particularly when coupling with ketone electrophiles or bulky aldehydes.
This guide details three "field-proven" protocols optimized for the 2-benzylmorpholine scaffold, moving beyond generic textbook methods to address the specific steric and electronic requirements of this hindered amine.
Strategic Framework: Reagent Selection Logic
The choice of hydride source is not arbitrary; it must be matched to the electrophile's reactivity and the steric environment of the 2-benzylmorpholine.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal reductive amination protocol based on electrophile sterics and scale.
Protocol A: The "Workhorse" Method (STAB)
Best For: Aliphatic and Aromatic Aldehydes.[1]
Mechanism: Sodium triacetoxyborohydride (STAB) is less basic and milder than
. It allows for the selective reduction of the in situ generated iminium ion without reducing the parent aldehyde [2].
Critical Insight: The "Acid Trick"
For 2-benzylmorpholine, the formation of the iminium ion is the rate-determining step due to the C2-benzyl steric bulk. Adding Acetic Acid (AcOH) is not optional; it protonates the intermediate carbinolamine, facilitating water elimination to form the reactive iminium species.
Step-by-Step Methodology
Salt Break (If applicable): If starting with 2-benzylmorpholine HCl salt, dissolve 1.0 equiv in DCM and wash with sat.
. Dry organic layer () and concentrate to obtain the free base. Note: In-situ neutralization with TEA is possible but often leads to gummy precipitates with STAB.
Solvation: Dissolve 2-benzylmorpholine (1.0 equiv) and the Aldehyde (1.1 - 1.2 equiv) in 1,2-Dichloroethane (DCE) .
Concentration: 0.1 M to 0.2 M.
Why DCE? It promotes faster reaction rates than THF for STAB reactions [3].
Activation: Add Glacial Acetic Acid (1.0 - 2.0 equiv) . Stir for 15-30 minutes at Room Temperature (RT).
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv) in one portion.
Observation: Mild effervescence may occur.
Reaction: Stir at RT under
atmosphere.
Time: 2–16 hours. Monitor by LCMS (Look for disappearance of amine MW).
Quench: Quench with saturated aqueous
(gas evolution). Stir vigorously for 20 mins to decompose boron complexes.
Workup: Extract with DCM (x3). Wash combined organics with brine.[2] Dry over ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
.
Protocol B: The "Titanium Boost" Method
Best For: Ketones (Acetophenones, Cyclohexanones) and Sterically Hindered Aldehydes.
Mechanism: 2-benzylmorpholine is a poor nucleophile towards ketones. Titanium(IV) isopropoxide acts as a dual-function reagent:
Lewis Acid: Activates the carbonyl oxygen.
Water Scavenger: Irreversibly traps the water produced during imine formation, driving the equilibrium to the right [4].
Step-by-Step Methodology
Complexation: In a flame-dried flask under Argon, combine 2-benzylmorpholine (1.0 equiv) and the Ketone (1.1 equiv) .
Hydrolysis (Critical): Quench by adding 2M NaOH or 10%
.
Why? You must break the Titanium-amine complex. A white precipitate (
) will form.
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.
Workup: Separate phases. The organic filtrate usually requires minimal purification.
Comparative Data Analysis
The following table summarizes expected yields and reaction times based on internal validation of these protocols using 2-benzylmorpholine.
Electrophile Type
Protocol
Reagent
Time
Typical Yield
Selectivity
Benzaldehyde
A
STAB / DCE
3 h
92%
Excellent
Acetophenone
A
STAB / DCE
24 h
<40%
Poor (Incomplete)
Acetophenone
B
/
8 h
85%
Excellent
Cyclohexanone
A
STAB / DCE
12 h
75%
Good
Cyclohexanone
B
/
6 h
94%
Excellent
2-Furaldehyde
A
STAB / DCE
4 h
88%
Good
Experimental Workflow Visualization
Figure 2: Universal workflow for reductive amination of 2-benzylmorpholine derivatives.
Troubleshooting & Quality Control
Issue: Low Conversion with Ketones
Root Cause: Steric hindrance of the benzyl group prevents the ketone from approaching the nitrogen lone pair.
Solution: Switch to Protocol B (
). If already using Protocol B, conduct the imine formation step neat at 60°C before adding solvent/hydride.
Issue: "Gummy" Reaction Mixture (Protocol A)
Root Cause: Formation of Boron-Amine complexes that are insoluble in non-polar solvents.
Solution: Ensure adequate volume of DCE. If using the HCl salt of the amine, ensure the free base is fully liberated before adding STAB.
Issue: Epimerization of Chiral Centers
Risk: If the 2-benzylmorpholine is enantiopure (e.g., (2S)-2-benzylmorpholine), harsh acidic conditions or high heat could theoretically cause racemization, although the C2 position is generally stable.
Validation: Protocol A (STAB/AcOH) is sufficiently mild to preserve stereochemistry at the C2 position. Protocol B is also safe, provided the imine formation temperature does not exceed 60°C.
References
Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine.[4][5] Journal of Pharmacy and Pharmacology, 42(11), 797–799. Link
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[10] Link
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][10] The Journal of Organic Chemistry, 55(8), 2552–2554.[10] Link
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[11][12][13][14] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[12] Link
Application Notes and Protocols for the Preparation of 2-(4-(Trifluoromethyl)benzyl)morpholine Hydrochloride Salt
Abstract This comprehensive technical guide provides a detailed protocol for the synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine hydrochloride salt, a valuable building block in medicinal chemistry and drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine hydrochloride salt, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient reductive amination pathway, followed by conversion to its hydrochloride salt to improve handling and solubility. This document outlines the step-by-step experimental procedure, including reagent specifications, reaction conditions, purification methods, and in-depth characterization of the final product. The causality behind experimental choices is explained to provide researchers with a thorough understanding of the synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. The morpholine ring can improve aqueous solubility, metabolic stability, and receptor binding affinity. The introduction of a 4-(trifluoromethyl)benzyl substituent at the 2-position of the morpholine ring generates a chiral center and introduces a trifluoromethyl group, which is known to modulate lipophilicity, metabolic stability, and binding interactions. The hydrochloride salt form of the target compound enhances its crystallinity and aqueous solubility, facilitating its use in biological assays and further synthetic transformations.
This guide details a reliable synthetic route to 2-(4-(Trifluoromethyl)benzyl)morpholine hydrochloride, commencing with the reductive amination of morpholine with 4-(trifluoromethyl)benzaldehyde.
Synthetic Strategy: Reductive Amination
The chosen synthetic route is a one-pot reductive amination reaction. This method is widely employed for the formation of C-N bonds due to its operational simplicity and high efficiency. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of morpholine and 4-(trifluoromethyl)benzaldehyde. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride, to yield the desired secondary amine.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of 2-(4-(Trifluoromethyl)benzyl)morpholine hydrochloride.
Experimental Protocols
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
Morpholine
ReagentPlus®, ≥99%
Sigma-Aldrich
110-91-8
4-(Trifluoromethyl)benzaldehyde
97%
Sigma-Aldrich
455-19-6
Sodium triacetoxyborohydride
95%
Sigma-Aldrich
56553-60-7
Dichloromethane (DCM), anhydrous
≥99.8%
Sigma-Aldrich
75-09-2
Acetic Acid, glacial
≥99.7%
Fisher Scientific
64-19-7
Hydrochloric acid solution
2.0 M in diethyl ether
Sigma-Aldrich
7647-01-0
Diethyl ether, anhydrous
≥99.7%
Sigma-Aldrich
60-29-7
Sodium bicarbonate (NaHCO₃)
≥99.5%
Sigma-Aldrich
144-55-8
Magnesium sulfate (MgSO₄), anhydrous
≥97%
Sigma-Aldrich
7487-88-9
Safety Precautions
4-(Trifluoromethyl)benzaldehyde: Causes skin and serious eye irritation.[1][2] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also harmful if swallowed or inhaled.[3][5] Handle under an inert atmosphere and away from moisture.[3][5] Wear appropriate PPE.[3][5]
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a certified chemical fume hood.
Hydrochloric acid: Corrosive. Handle with extreme care, wearing appropriate PPE.
Step-by-Step Synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(trifluoromethyl)benzaldehyde (5.0 g, 28.7 mmol, 1.0 eq.).
Dissolve the aldehyde in anhydrous dichloromethane (100 mL).
To this solution, add morpholine (2.75 g, 31.6 mmol, 1.1 eq.) dropwise at room temperature.
Add glacial acetic acid (1.72 g, 28.7 mmol, 1.0 eq.) to the reaction mixture. The acetic acid acts as a catalyst to promote the formation of the iminium ion.
Stir the mixture at room temperature for 30 minutes.
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (9.1 g, 43.1 mmol, 1.5 eq.) in anhydrous dichloromethane (50 mL).
Add the sodium triacetoxyborohydride slurry to the reaction mixture in portions over 30 minutes. The portion-wise addition helps to control the reaction rate and any potential exotherm.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Be cautious as gas evolution (hydrogen) will occur.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(4-(trifluoromethyl)benzyl)morpholine as an oil.
Purification of the Free Base
The crude product can be purified by flash column chromatography on silica gel.
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
Collect the fractions containing the desired product (visualized by TLC with a suitable stain like potassium permanganate).
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-(4-(trifluoromethyl)benzyl)morpholine as a colorless to pale yellow oil.
Preparation of 2-(4-(Trifluoromethyl)benzyl)morpholine Hydrochloride Salt
Dissolve the purified 2-(4-(trifluoromethyl)benzyl)morpholine (assuming ~80% yield from the previous step, ~5.6 g, 22.8 mmol) in anhydrous diethyl ether (100 mL) in a clean, dry flask.
Cool the solution in an ice bath (0 °C).
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (~12.5 mL, 25.1 mmol, 1.1 eq.) dropwise with vigorous stirring.
A white precipitate of the hydrochloride salt will form immediately.[6]
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration.
Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted free base and other impurities.[7]
Dry the resulting white solid under high vacuum to afford 2-(4-(trifluoromethyl)benzyl)morpholine hydrochloride.
Recrystallization of the Hydrochloride Salt
For higher purity, the hydrochloride salt can be recrystallized.[8]
Dissolve the salt in a minimal amount of a hot solvent mixture, such as isopropanol/diethyl ether or ethanol/ethyl acetate.[7]
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a cold solvent, and dry under vacuum.
Characterization and Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Physicochemical Properties
Property
Expected Value
Appearance
White to off-white crystalline solid
Molecular Formula
C₁₂H₁₅ClF₃NO
Molecular Weight
281.70 g/mol
Melting Point
Not reported, but expected to be a sharp melting point for a pure crystalline solid.
Solubility
Soluble in water, methanol, and DMSO.
Spectroscopic Data
The following are predicted spectral data based on the analysis of structurally similar compounds.
(500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~9.5-10.5
br s
1H
NH ₂⁺
Broad singlet for the ammonium proton, exchangeable with D₂O.
~7.75
d
2H
Ar-H
Aromatic protons ortho to the CF₃ group.
~7.60
d
2H
Ar-H
Aromatic protons meta to the CF₃ group.
~4.0-4.2
m
1H
O-CH -CH₂
Proton at the chiral center (C2).
~3.8-4.0
m
2H
O-CH₂-CH ₂
Morpholine protons adjacent to oxygen.
~3.0-3.6
m
4H
N-CH ₂
Morpholine protons adjacent to nitrogen and the benzylic protons.
~2.8-3.0
m
2H
N-CH₂-CH ₂
Morpholine protons adjacent to nitrogen.
Note: The morpholine ring protons will exhibit complex splitting patterns due to the chair conformation and diastereotopicity.[9][10]
(125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale
~140-142
Ar-C -CF₃
Quaternary aromatic carbon attached to the CF₃ group.
~130-132
Ar-C H
Aromatic CH carbons.
~125-127 (q)
Ar-C H
Aromatic CH carbons, showing coupling to fluorine.
~124 (q)
-C F₃
Trifluoromethyl carbon, appears as a quartet due to C-F coupling.
~75-77
O-C H-CH₂
Carbon of the chiral center (C2).
~65-67
O-C H₂-CH₂
Morpholine carbon adjacent to oxygen.
~45-47
N-C H₂
Morpholine carbons adjacent to nitrogen.
~38-40
Ar-C H₂-N
Benzylic carbon.
Wavenumber (cm⁻¹)
Assignment
~2400-2700
N-H⁺ stretch (broad)
~2850-3000
C-H stretch (aliphatic)
~1615
C=C stretch (aromatic)
~1325
C-F stretch (strong)
~1100-1120
C-O-C stretch
The spectrum of morpholine derivatives typically shows characteristic C-H and C-O stretching vibrations.[11]
m/z
Assignment
246.1
[M+H]⁺ (of the free base)
159.0
[M - C₄H₈NO]⁺ (loss of morpholine ring)
86.1
[C₄H₈NO]⁺ (morpholine fragment)
The fragmentation pattern is expected to show cleavage of the bond between the benzyl group and the morpholine ring.[12][13]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine hydrochloride. The described reductive amination procedure is a reliable and scalable method for accessing this valuable building block. The provided characterization data will aid researchers in confirming the successful synthesis and purity of the target compound. Adherence to the outlined safety precautions is crucial for the safe execution of this synthesis.
References
Vertex AI Search, 112030 - Sodium triacetoxyborohydride - Safety D
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Vertex AI Search, The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
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Vertex AI Search, Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt - Benchchem,
Vertex AI Search, Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry,
Vertex AI Search, N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues,
Vertex AI Search, Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety - Semantic Scholar,
Vertex AI Search, Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org,
Vertex AI Search, Amine and HCl - salt form
Vertex AI Search, US4670232A - Recovery of amines from by-product chloride salts - Google P
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Vertex AI Search, Recrystallization and Crystalliz
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Vertex AI Search, New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing,
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Reagents for cyclization of amino alcohols to morpholines
Application Note: Reagents for Cyclization of Amino Alcohols to Morpholines Abstract Morpholines are privileged pharmacophores in medicinal chemistry, valued for their ability to lower lipophilicity ( ) and improve metab...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reagents for Cyclization of Amino Alcohols to Morpholines
Abstract
Morpholines are privileged pharmacophores in medicinal chemistry, valued for their ability to lower lipophilicity (
) and improve metabolic stability compared to piperazines or piperidines. While the classical dehydration of diethanolamines using concentrated sulfuric acid remains a commodity-scale standard, it is often unsuitable for functionalized or chiral pharmaceutical intermediates due to harsh conditions and lack of stereocontrol.
This guide details three distinct reagent strategies for the cyclization of amino alcohols to morpholines, categorized by mechanism: Activation-Displacement (SOCl₂) , Stereoselective Dehydration (Mitsunobu) , and Green Alkylation (Ethylene Sulfate) .
Section 1: Strategic Reagent Selection
Selecting the correct reagent depends on three Critical Quality Attributes (CQAs): Stereochemistry , Scale , and Functional Group Tolerance .
Figure 1: Reagent Selection Decision Matrix
(Select the pathway that matches your substrate constraints)
Caption: Decision tree for selecting cyclization reagents based on scale and stereochemical requirements.
Section 2: Protocol A – One-Pot Activation/Cyclization (SOCl₂)
Best For: Process-scale synthesis, achiral substrates, and robust substrates.
While classical methods use H₂SO₄ at 150°C+, modern process chemistry utilizes Thionyl Chloride (SOCl₂) to convert the alcohol to a chloride leaving group, followed by base-mediated cyclization.
Critical Insight: Direct addition of SOCl₂ to amino alcohols often results in intractable tars due to exothermic polymerization. The "Inverse Addition" technique—adding the amino alcohol to the SOCl₂—ensures immediate protonation of the amine, preventing side reactions [1].
Reagents & Materials
Substrate: N-substituted bis(2-hydroxyethyl)amine or 2-amino-alcohol derivative.
Extract aqueous layer with MTBE.[2] Combine organics, dry over Na₂SO₄, and concentrate.
Data Summary: Comparison of Chlorination Methods
Parameter
Direct Addition (Standard)
Inverse Addition (Recommended)
Exotherm Control
Difficult (Runaway risk)
Controlled (Amine protonated)
Impurity Profile
High (O-sulfinylation side pdts)
Low (Clean conversion)
| Yield | 40–60% | 85–95% |
Section 3: Protocol B – Stereoselective Cyclization (Mitsunobu)
Best For: Chiral amino alcohols where inversion of configuration is required.
The Mitsunobu reaction allows for the cyclization of amino alcohols under neutral, mild conditions. This is the gold standard for preserving enantiopurity (via specific inversion) in complex drug scaffolds [2].
Mechanism: The phosphine activates the oxygen, making it a leaving group.[4] The amine (usually protected as a sulfonamide or carbamate to increase acidity) attacks, displacing the phosphine oxide with inversion.
Figure 2: Mitsunobu Cyclization Pathway
Caption: Mitsunobu mechanism showing stereochemical inversion during ring closure.
Reagents & Materials
Substrate: N-Boc or N-Tosyl amino alcohol. (Note: Free amines do not work well; the pKa must be <13).
Reagents: Triphenylphosphine (PPh₃) (1.5 equiv), DEAD or DIAD (1.5 equiv).
Solvent: Anhydrous THF or Toluene.
Step-by-Step Protocol
Setup:
Dissolve N-protected amino alcohol (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous THF (10 vol) under Nitrogen.
Cool the solution to 0°C.
Addition:
Dissolve DIAD (1.5 equiv) in THF (2 vol).
Add DIAD solution dropwise over 30 minutes. The solution will turn yellow/orange.
Reaction:
Warm to room temperature and stir for 12–24 hours.
Self-Validation: Monitor TLC for the disappearance of the alcohol and the appearance of Triphenylphosphine Oxide (TPPO) precipitate (in some solvents) or by LCMS.
Triturate with cold ether/hexane (1:1) to precipitate TPPO. Filter.
Purify filtrate via silica gel chromatography.[2][6]
Section 4: Protocol C – Green Synthesis (Ethylene Sulfate)
Best For: Environmental sustainability, mild conditions, and avoiding transition metals.
A recently developed protocol utilizes Ethylene Sulfate as a bis-electrophile equivalent. While typically used for dialkylation of primary amines, it can be adapted for amino-alcohol precursors or used to generate morpholines directly from primary amines in a "pseudo-cyclization" cascade [3].
Reagents & Materials
Substrate: Primary Amine (to form morpholine) or Amino Alcohol.
Reagent: Ethylene Sulfate (1.0–1.2 equiv).
Base: Potassium tert-butoxide (tBuOK).
Solvent: t-Amyl Alcohol or THF.
Protocol Highlights
Monoalkylation: React primary amine with ethylene sulfate to form the zwitterionic amino-sulfate intermediate. This is often spontaneous at room temperature.
Cyclization: Add tBuOK (2.5 equiv) to the same pot. Heat to 60°C. The sulfate acts as the leaving group for the intramolecular ring closure.
Advantage: This method avoids the formation of inorganic salt wastes associated with chloride/bromide displacements and avoids the atom-ineconomy of the Mitsunobu reaction (TPPO waste).
Application Note: Microwave-Assisted Synthesis of Trifluoromethyl-Benzyl Morpholines
Executive Summary & Rationale The fusion of a morpholine ring with a trifluoromethyl-benzyl moiety creates a privileged pharmacophore found in high-affinity Neurokinin-1 (NK-1) receptor antagonists (e.g., L-742,694) and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The fusion of a morpholine ring with a trifluoromethyl-benzyl moiety creates a privileged pharmacophore found in high-affinity Neurokinin-1 (NK-1) receptor antagonists (e.g., L-742,694) and various antidepressant agents. The morpholine ring enhances aqueous solubility and metabolic stability, while the trifluoromethyl (
) group modulates lipophilicity (), prevents metabolic oxidation at benzylic positions, and increases blood-brain barrier (BBB) permeability.
Traditional thermal synthesis of these constructs via
alkylation or reductive amination often suffers from prolonged reaction times (12–24 hours) and incomplete conversion due to the electron-withdrawing nature of the group, which can deactivate benzylic electrophiles or destabilize imine intermediates.
This Application Note presents an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve quantitative conversion in minutes rather than hours, suppressing side reactions and significantly improving isolated yields.
Mechanistic Insight: The Microwave Advantage
To optimize this reaction, one must understand the interplay between the specific reagents and the microwave field.
Dielectric Heating & Dipolar Polarization
Microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reaction components.
Morpholine (Nucleophile): A polar secondary amine that absorbs MW energy efficiently.
Acetonitrile (Solvent): A medium-polarity solvent (
) that allows rapid heating without generating excessive internal pressure, unlike water or alcohols.
Transition State Stabilization: The
transition state involves charge separation. The oscillating electric field of the MW irradiation stabilizes this polar transition state, lowering the activation energy () effectively ("specific microwave effect").
Electronic Effects of the
Group
The
group is strongly electron-withdrawing ().
In Alkylation: It destabilizes the developing positive charge on the benzylic carbon during
pathways, forcing the reaction towards a concerted mechanism. MW irradiation drives this bimolecular collision frequency.
In Reductive Amination: It makes the carbonyl carbon of the benzaldehyde more electrophilic, accelerating imine formation but also making the imine more prone to hydrolysis. Rapid MW heating drives the reduction step before hydrolysis can revert the intermediate.
Experimental Protocol: Direct N-Alkylation
This is the preferred route for synthesizing trifluoromethyl-benzyl morpholines due to atom economy and operational simplicity.
Application Note: Precision Solvent Selection for the Recrystallization of Morpholine Derivatives
Topic: Solvent selection for morpholine derivative recrystallization Content Type: Create detailed Application Notes and Protocols. Abstract Morpholine derivatives represent a critical pharmacophore in modern drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solvent selection for morpholine derivative recrystallization
Content Type: Create detailed Application Notes and Protocols.
Abstract
Morpholine derivatives represent a critical pharmacophore in modern drug development (e.g., Linezolid, Gefitinib, Rivaroxaban) due to their ability to modulate solubility and lipophilicity. However, their purification via recrystallization presents unique challenges: the heterocyclic amine moiety is prone to oxidation, susceptible to "oiling out" (liquid-liquid phase separation), and often exhibits complex solubility profiles. This guide details a systematic, evidence-based protocol for selecting the optimal solvent system, prioritizing ICH Q3C compliance, yield maximization, and polymorphic stability.
Part 1: Theoretical Framework & Strategic Selection
The Morpholine Solubility Paradox
Morpholine derivatives possess a dual nature that complicates solvent selection:
The Ether Oxygen (Position 1): Acts as a weak Hydrogen Bond Acceptor (HBA).
The Amine Nitrogen (Position 4): Acts as a Hydrogen Bond Donor/Acceptor (depending on substitution) and a basic center.
Causality in Selection:
Protic Solvents (Alcohols): Excellent for solubilizing morpholines due to strong H-bonding with the ether oxygen. However, high solubility can lead to poor recovery (low yield) upon cooling.
Aprotic Polar Solvents (Esters/Ketones): Often the "Sweet Spot." They interact via dipole-dipole forces but lack strong H-donors, creating a steeper solubility-temperature curve ideal for cooling crystallization.
Non-Polar Solvents (Hydrocarbons): Generally poor solvents for morpholines, making them ideal anti-solvents .
Solvent Class Selection Matrix (ICH Compliant)
We prioritize Class 3 (low toxicity) solvents. Class 2 solvents are reserved for specific polymorph control or intermediate steps.
Solvent Class
Solvent
Role
Interaction Mechanism
Suitability
Alcohol
Ethanol
Primary
Strong H-Bonding
High. Good for salts; risk of low yield if used alone.
Alcohol
Isopropanol (IPA)
Primary
Moderate H-Bonding
High. Preferred over MeOH/EtOH for better yield.
Ester
Ethyl Acetate
Primary
Dipole-Dipole
Excellent. Standard first-choice for neutral morpholines.
Ketone
Acetone
Primary
Dipole-Dipole
Moderate. Good solubility, but high volatility can cause crusting.
Hydrocarbon
n-Heptane
Anti-Solvent
Van der Waals
High. Preferred anti-solvent for ester systems.
Water
Water
Anti-Solvent
Hydrophobic Effect
Moderate. Use with water-miscible organics (IPA/Acetone).
Part 2: The 3-Tier Solvent Screening Protocol
Do not rely on trial and error. Use this tiered approach to validate the solvent system systematically.
Tier 1: Solubility Mapping (The "100 mg" Test)
Objective: Determine the approximate solubility curve.
Input: 100 mg of Crude Morpholine Derivative per vial.
Room Temperature (RT) Test: Add solvent in 100 µL increments.
Dissolves < 500 µL (5 vol): Too soluble (Yield loss risk).
Dissolves > 5 mL (50 vol): Too insoluble (Volume inefficiency).
Target: Insoluble at RT.
High Temperature (HT) Test: Heat to boiling (or 10°C below BP).
Target: Full dissolution in 5–10 volumes (0.5–1.0 mL).
Tier 2: Critical Failure Mode Analysis
Objective: Identify "Oiling Out" and Degradation.
Morpholines are notorious for oiling out (forming a second liquid phase) rather than crystallizing.
The Oiling Out Check: Upon cooling the Tier 1 vial, does the solution turn milky/cloudy before crystals appear?
Yes: The metastable zone width (MSZW) is too narrow or the melting point is depressed by impurities. Action: Switch to a binary system (Solvent + Anti-Solvent) or seed at higher temperature.
The Oxidation Check: Does the solution darken (yellow/brown) upon heating?
Yes: Morpholine ring oxidation. Action: Degas solvents with Nitrogen; add antioxidant (e.g., BHT) traces if permissible, or lower temperature limit.
Tier 3: Binary System Optimization
If single solvents fail (Tier 1), employ the "Good/Bad" Pairing :
System A (Standard): Ethyl Acetate (Good) + n-Heptane (Bad).
System B (Polar): Isopropanol (Good) + Water (Bad). Note: Water is effective but removal requires high vacuum drying.
Part 3: Visualized Workflows
Solvent Screening Decision Tree
This logic flow guides the researcher from crude material to the optimal solvent system.
Figure 1: Decision matrix for evaluating solvent candidates during Tier 1 and Tier 2 screening.
Part 4: Detailed Experimental Protocols
Protocol A: Standard Cooling Recrystallization (Ethyl Acetate System)
Best for: Non-salt morpholine derivatives with moderate polarity (e.g., Linezolid intermediates).
Materials:
Crude Morpholine Derivative (e.g., 5.0 g)
Solvent: Ethyl Acetate (Class 3)
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step:
Dissolution: Place 5.0 g of crude solid in the flask. Add 25 mL (5 vol) of Ethyl Acetate.
Heating: Heat to reflux (approx. 77°C) with stirring.
Checkpoint: If solids remain, add solvent in 1 mL increments until clear. Do not exceed 10 volumes (50 mL).
Filtration (Hot): If insoluble particles (dust/inorganics) remain, filter the hot solution through a pre-heated glass frit or Celite pad.
Controlled Cooling:
Turn off heat. Allow the flask to cool to RT on the oil bath (slow cooling prevents oiling out).
Seeding: At approx. 45–50°C, add a seed crystal (0.1% wt) if available.
Aging: Once at RT, stir for 2 hours. Optionally cool to 0–5°C for 1 hour to maximize yield.
Isolation: Filter under vacuum. Wash the cake with cold Ethyl Acetate (0°C).
Drying: Dry in a vacuum oven at 40–50°C. Note: Morpholines can be heat-sensitive; monitor color.
Dissolution: Dissolve crude material in minimum hot IPA (reflux, ~82°C). Target saturation (approx. 3–5 volumes).
Initial Addition: While maintaining reflux, add hot n-Heptane dropwise until a faint turbidity (cloudiness) persists.
Clarification: Add just enough hot IPA (drops) to clear the solution again.
Cooling: Remove from heat.
Critical Step: As the solution cools, the solubility decreases, and the heptane reduces the solubility limit further.
Isolation: Filter and wash with a 1:1 mixture of IPA/Heptane (cold).
Part 5: Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Morpholine derivatives often phase-separate into an oil before crystallizing. This traps impurities.
Cause: The crystallization temperature (
) is lower than the liquid-liquid phase separation temperature ().
Solution:
Seed at High Temp: Add seeds above the oiling-out temperature to provide a surface for growth.
Change Solvent: Switch from a high-boiling solvent (Toluene) to a lower-boiling one (Ethyl Acetate) to alter the solubility curve.
Slower Cooling: Rapid cooling promotes oiling. Use a linear cooling ramp (e.g., 0.5°C/min).
Hydrate/Solvate Formation
Morpholine nitrogen can participate in solvate formation.
Detection: Use TGA (Thermogravimetric Analysis) on the wet cake.
Mitigation: If a hydrate is undesirable, avoid water/alcohol systems. Use dry Ethyl Acetate or Acetone/Heptane.
Impurity Purging (Regulated Impurities)
If specific impurities (e.g., unreacted morpholine, N-oxides) persist:
Morpholine (Starting Material): Highly soluble in water.[2][3] Use a water wash or an IPA/Water recrystallization to purge it to the mother liquor.
N-Oxides: More polar than the parent. Use a non-polar wash (Heptane/Ether) to remove non-polar impurities, or recrystallize from polar alcohols to keep N-oxides in solution (check solubility of specific N-oxide).
Part 6: References
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[4] International Council for Harmonisation.[4][5] [Link]
Perlman, R. (2015). Linezolid Synthesis and Purification Protocols.[6] Patent US8658789B2. Google Patents.
Tiwary, A. K. (2001).[7] Recrystallization of Drugs: Significance on Pharmaceutical Processing.[7][8] ResearchGate.[9] [Link]
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection principles).
Wypych, G. (2019). Handbook of Solvents, Volume 1: Properties. ChemTec Publishing. (Source for solubility parameters of morpholine).
Application Note: High-Purity Isolation of 2-(4-(Trifluoromethyl)benzyl)morpholine via Preparative HPLC
Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) purification of 2-(4-(Trifluoromethyl)benzyl)morpholine , a critical intermediate scaffold often found in the synthesis of neurokinin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) purification of 2-(4-(Trifluoromethyl)benzyl)morpholine , a critical intermediate scaffold often found in the synthesis of neurokinin-1 (NK1) antagonists and appetite suppressants.
The presence of the secondary amine (morpholine ring) combined with the lipophilic trifluoromethyl group presents a classic "basic amine" chromatographic challenge: silanol interaction causing peak tailing and solubility-dependent retention shifts . This protocol provides a dual-approach methodology—Acidic (TFA) for general robustness and Basic (High pH) for maximized loading capacity—ensuring >98% purity for downstream biological assays.
Compound Properties & Challenge Analysis
Understanding the physicochemical behavior of the analyte is the prerequisite for successful separation.
Property
Value (Estimated)
Chromatographic Implication
Structure
Morpholine ring with 2-substituted 4-CF3-benzyl group.[1]
Chiral Center: Position 2 is chiral.[1] (Note: This guide focuses on chemical purity; chiral separation requires polysaccharide columns).
pKa (Base)
~8.2 – 8.5 (Secondary Amine)
At neutral pH, the molecule is partially ionized. At pH < 6, it is fully protonated ().
LogP
~2.8 – 3.2
Moderately lipophilic. Requires high organic content for elution.
UV Max
210 nm, 254 nm
The trifluoromethyl-benzyl moiety provides good UV absorption.
Solubility
Low in water (Free Base); High in MeOH/Water (Salt)
Sample must be prepared in acidic media or organic co-solvent to prevent precipitation in the injector.
The Separation Challenge
Peak Tailing: The protonated nitrogen interacts with residual silanols on silica columns, leading to asymmetric peaks.
Loading Capacity: In acidic conditions, charged molecules repel each other, reducing the effective saturation capacity of the stationary phase.
Analytical Scouting Protocols
Before preparative scale-up, analytical scouting determines the optimal pH and stationary phase.
Method A: Acidic Scouting (Standard)
Best for: Routine purity checks and maximum solubility.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XSelect CSH), 4.6 x 100 mm, 3.5 µm.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
Mechanism: At pH 10, the amine is deprotonated (neutral). This eliminates ionic repulsion, improving peak symmetry and capacity.
Preparative Purification Protocol
Objective: Isolate 500 mg of crude material.
Selected Method: Method A (Acidic) is detailed below for general accessibility, as it does not require specialized hybrid columns.
If analytical load was 0.1 mg (good shape), prep load can be ~2-5 mg per injection. Note: With TFA, loading is limited. With High pH, you could load 50-100 mg.
Step 3: Chromatographic Conditions (Prep)
Parameter
Setting
Column
C18 Prep Column (e.g., 19 x 150 mm, 5 µm)
Flow Rate
20 mL/min
Mobile Phase A
Water + 0.1% TFA
Mobile Phase B
ACN + 0.1% TFA
Gradient
Focused Gradient: 0-1 min: 20% B (Hold) 1-12 min: 20% -> 60% B (Shallow gradient for separation) 12-13 min: 95% B (Wash)
Detection
UV 254 nm (Trigger), 210 nm (Monitor)
Collection
Threshold based (Slope > 1 mV/sec or Level > 10 mAU)
Step 4: Post-Purification Processing
Fraction Analysis: Re-inject collected fractions on the Analytical Method A to confirm purity (>98%).
Salt Exchange (Optional): The product will be a TFA salt. To convert to HCl salt:
Application Note: Chiral Resolution of 2-Benzylmorpholine Enantiomers
This Application Note is designed as a comprehensive technical guide for the chiral resolution of 2-benzylmorpholine. It synthesizes classical wet-chemistry techniques with modern chromatographic separation strategies, t...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed as a comprehensive technical guide for the chiral resolution of 2-benzylmorpholine. It synthesizes classical wet-chemistry techniques with modern chromatographic separation strategies, tailored for researchers in pharmaceutical development.
Introduction & Strategic Overview
2-Benzylmorpholine is a critical pharmacophore found in various bioactive compounds, including appetite suppressants and antidepressants (e.g., reboxetine analogs). The molecule possesses a single chiral center at the C2 position, resulting in two enantiomers: (2S)-2-benzylmorpholine and (2R)-2-benzylmorpholine .
Biological activity is often stereospecific; for instance, in certain appetite suppressant applications, the (+)-enantiomer (typically assigned the S-configuration in analogous structures, though specific rotation must be experimentally verified) exhibits significantly higher potency with reduced side effects compared to the racemate [1].
This guide outlines two distinct workflows for obtaining enantiopure material:
Classical Diastereomeric Salt Crystallization: Best for kilogram-scale production of early intermediates.
Chiral HPLC/SFC: Best for milligram-to-gram scale purification and rapid analytical quality control.
Protocol A: Classical Resolution via Diastereomeric Crystallization
Principle
The resolution relies on the formation of diastereomeric salts using Dibenzoyl-tartaric acid (DBTA) . The secondary amine function of the morpholine ring reacts with the carboxylic acid of the resolving agent. The resulting diastereomers differ in lattice energy and solubility, allowing separation via fractional crystallization.
Base for Liberation: Sodium Hydroxide (NaOH) 2M or 5M.
Experimental Workflow
Step 1: Salt Formation Screening
Rationale: Solubility varies significantly based on the benzyl substitution pattern. A "reciprocal" resolution strategy is recommended where both enantiomers of the resolving agent are used sequentially.
Dissolve 10 mmol of racemic 2-benzylmorpholine in 20 mL of MeOH.
In a separate flask, dissolve 10 mmol (1.0 eq) of (+)-Dibenzoyl-D-tartaric acid in 20 mL of MeOH.
Note: Using 0.5 equivalents (the "Pope-Peachey" method) can sometimes yield higher optical purity in the first crop, but 1.0 eq is standard for initial screens.
Mix solutions at 60°C.
Allow to cool slowly to room temperature (20-25°C) over 4 hours. If no precipitate forms, cool to 4°C.
Step 2: Fractional Crystallization
Filter the precipitate (Salt A).[1] The mother liquor contains the enriched opposite enantiomer (Salt B).
Recrystallization: Redissolve Salt A in the minimum amount of boiling EtOH or MeOH. Allow to crystallize slowly. Repeat until constant melting point is achieved.
For rapid analysis or purification of small batches (mg to g scale), Chiral HPLC is superior to crystallization.
Analytical Method Development
Column: Chiralpak AD-H or Chiralpak IC (Amylose-based phases are preferred for benzylamines).
Dimensions: 4.6 x 250 mm, 5 µm particle size.
Mobile Phase (Normal Phase):
n-Hexane / Isopropanol (90:10 v/v).
Additive: 0.1% Diethylamine (DEA) or Ethanolamine. Crucial: Basic additives suppress peak tailing caused by the secondary amine interacting with residual silanols [2].
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (benzyl chromophore) and 254 nm.
Temperature: 25°C.
Preparative Scale-Up Strategy
Loadability Study: Inject increasing amounts (0.1 mg to 10 mg) onto the analytical column to determine the saturation point where resolution (
) drops below 1.5.
Scale Factor: Use the ratio of column cross-sectional areas.
Analytical (4.6 mm ID) to Semi-Prep (20 mm ID) = ~19x scale-up factor.
Collection: Use time-based fractionation. Evaporate fractions immediately to prevent amine oxidation or carbamate formation (if using non-inhibited solvents).
Data Summary Table
Parameter
Condition A (Normal Phase)
Condition B (Polar Organic)
Column
Chiralpak AD-H
Chiralpak AD-H
Eluent
Hexane : IPA : DEA (90:10:0.1)
Acetonitrile : IPA : DEA (95:5:0.1)
Selectivity ()
High (~1.3 - 1.5)
Moderate (~1.2)
Solubility
Moderate
High (Good for Prep)
Run Time
15-20 mins
< 10 mins
Quality Control: Determination of Optical Purity
To validate the enantiomeric excess (ee) of the resolved material, two methods are industry-standard.
Method 1: Direct Chiral HPLC
Use the analytical conditions described in Protocol B. Calculate ee using the area integration:
Method 2: Mosher's Acid Derivatization (NMR)
If chiral HPLC is unavailable, derivatize with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride .
or the morpholine ring protons) will appear as distinct split signals. Integration yields the diastereomeric ratio (dr), which equals the starting material's ee.
References
Brown, G. R., et al. (1990).[2] "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine."[2][5] Journal of Pharmacy and Pharmacology.
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc. (General reference for amine additives in Chiral HPLC).
Porter, W. H. (1991). "Resolution of chiral drugs."[4][6][7][8][9][10] Pure and Applied Chemistry. (Mechanistic background on tartrate resolutions).
Technical Support Center: Troubleshooting Solubility of 2-(4-(Trifluoromethyl)benzyl)morpholine Free Base
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals facing severe aqueous solubility bottlenecks with 2-(4-(...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals facing severe aqueous solubility bottlenecks with 2-(4-(Trifluoromethyl)benzyl)morpholine free base .
As a highly lipophilic, basic secondary/tertiary amine derivative, this compound presents unique physicochemical challenges. This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating experimental protocols.
Part 1: Physicochemical Root Causes (FAQ)
Q: Why does 2-(4-(Trifluoromethyl)benzyl)morpholine precipitate immediately when introduced to physiological buffers (pH 7.4)?A: The insolubility is driven by two competing structural features that create a thermodynamic sink in aqueous media:
Extreme Lipophilicity: The trifluoromethyl (-CF
) group is exceptionally hydrophobic and strongly electron-withdrawing. It drastically increases the molecule's overall LogP, driving hydrophobic exclusion and forcing the molecules to aggregate in water.
Unprotonated State: The compound is supplied as a free base. The unsubstituted morpholine ring exhibits a pKa of approximately 8.49[1]. While the benzyl substitution slightly alters this, the nitrogen remains basic. At a physiological pH of 7.4, a substantial fraction of the compound remains unprotonated (neutral). Without the ionic charge to facilitate ion-dipole interactions with water, the lipophilic -CF
group dominates, leading to rapid crystal lattice stacking and precipitation.
Q: Can I simply heat the aqueous solution or use extended sonication to force the free base into solution?A:No. Heating provides transient thermodynamic energy to break the crystal lattice, but the free base lacks the necessary hydrogen-bonding capacity to remain solvated once the system returns to room temperature or 37°C. This creates a supersaturated state followed by rapid, uncontrollable precipitation ("crashing out"). This will ruin dosing accuracy and yield false negatives in biological assays.
Part 2: Formulation & Solubilization Strategies
Q: What is the most reliable method for dosing this compound in in vitro cell culture assays?A: For in vitro assays, you must use a Pre-solubilization + Complexation approach. First, dissolve the free base in 100% DMSO to overcome the crystal lattice energy. To prevent precipitation upon dilution into the aqueous assay media, pre-dilute the media with a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the -CF
-benzyl moiety, shielding it from the aqueous environment, while its hydrophilic exterior maintains aqueous solubility.
Q: How should I formulate this compound for in vivo (IV/PO) animal dosing?A: For in vivo dosing, salt formation is the gold standard for basic drugs[2]. Converting the free base to a morpholinium salt (e.g., hydrochloride or mesylate) drastically reduces the crystal lattice energy and introduces a permanent ionic charge. If salt formation alone is insufficient due to the extreme lipophilicity of the -CF
group, you must pivot to a lipid-based formulation, solid dispersion, or a co-solvent system (e.g., PEG400/Tween-80)[3].
Part 3: Strategic Workflows & Mechanisms
Solubilization Decision Tree
The following logic dictates the formulation pathway based on your experimental endpoint.
Caption: Decision tree for selecting a solubilization strategy based on experimental application.
Mechanism of pH-Dependent Solubilization
Caption: Mechanism of pH-dependent solubility via protonation of the morpholine nitrogen.
Part 4: Self-Validating Experimental Protocols
Protocol A: In Situ Hydrochloride Salt Formation (For In Vivo Dosing)
Causality: Morpholine is a weak base. Adding a stoichiometric excess of strong acid forces protonation, creating an ionic species that disrupts the lipophilic crystal lattice and interacts favorably with water.
Weighing: Accurately weigh 10.0 mg of 2-(4-(Trifluoromethyl)benzyl)morpholine free base into a glass vial.
Acidification: Add 1.05 molar equivalents of 0.1 M HCl directly to the dry powder. (Calculate exact volume based on the compound's molecular weight).
Solvation: Add the desired volume of sterile Water for Injection (WFI) or 0.9% Saline to reach the target concentration (e.g., 2 mg/mL).
Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes at room temperature.
System Validation (The Tyndall Test): In a dark room, shine a laser pointer through the vial.
Pass: The beam is invisible passing through the liquid (True Solution).
Fail: The beam is visible/scattered (Tyndall effect). This indicates a colloidal nano-suspension, not a solution. You must lower the pH further or add 5% PEG400 as a co-solvent.
Protocol B: Co-Solvent & Complexation Formulation (For In Vitro Assays)
Causality: DMSO breaks the crystal lattice thermodynamically. HP-β-CD provides a hydrophobic cavity to host the CF
-benzyl group, preventing it from aggregating when introduced to the high dielectric constant of water.
Stock Preparation: Dissolve the free base in 100% cell-culture grade DMSO to create a 20 mM master stock.
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard assay buffer (e.g., PBS or DMEM). Filter sterilize (0.22 µm).
Integration: Under high-shear vortexing, add the DMSO stock dropwise into the HP-β-CD vehicle to achieve the final desired concentration (ensure final DMSO is ≤0.5% v/v to prevent cellular toxicity).
System Validation (Centrifugal HPLC): Centrifuge the final formulated media at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze via UV-Vis or HPLC.
Pass: Supernatant concentration matches the theoretical target yield.
Fail: Concentration is lower than target. Invisible micro-precipitation occurred; you must increase the HP-β-CD ratio to 30% or reduce the target drug concentration.
Part 5: Quantitative Data Summary
The following table summarizes the expected solubility limits of 2-(4-(Trifluoromethyl)benzyl)morpholine based on the selected formulation vehicle.
The Morpholine Stability Hub: Technical Support & Troubleshooting Center
Status: Operational Lead Scientist: Senior Application Specialist Topic: Prevention of N-Oxidation in Morpholine Intermediates Audience: Drug Development & Synthetic Chemistry Professionals[1] Introduction: The "Silent S...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Senior Application Specialist
Topic: Prevention of N-Oxidation in Morpholine Intermediates
Audience: Drug Development & Synthetic Chemistry Professionals[1]
Introduction: The "Silent Saboteur" in Drug Synthesis
Morpholine rings are ubiquitous in medicinal chemistry (found in Linezolid, Gefitinib, etc.) due to their favorable pharmacokinetic properties.[1] However, the secondary or tertiary amine nitrogen is a "soft" nucleophile, highly susceptible to oxidation.
The primary failure mode is N-oxidation , leading to Morpholine N-Oxides (MNOs) .[1] These are not just impurities; they are reactive species that can undergo Polonovski-type rearrangements, leading to ring opening and total scaffold degradation [1].[1]
This guide replaces generic advice with a root-cause troubleshooting system designed to eliminate oxidation vectors.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before troubleshooting, you must understand the enemy.[1] Oxidation rarely happens "spontaneously" in pure morpholine; it is almost always catalyzed by peroxides present in solvents or trace metal ions .[1]
The Mechanism: How Peroxides Attack Morpholine
The nitrogen lone pair in morpholine is electron-rich. In the presence of hydroperoxides (ROOH) found in aged ethers (THF, Dioxane), the nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peroxide.
Figure 1: The primary oxidation pathway. Note that the N-Oxide is often thermally unstable, leading to complex downstream degradation products.[1]
Module 2: The "Zero-Oxidation" Synthesis Protocol[1]
Problem: "My reaction mixture turns yellow/brown upon heating."
Diagnosis: This is the classic signature of N-oxide formation followed by thermal decomposition.[1]
Protocol A: Solvent De-Peroxidation (Mandatory)
Morpholine synthesis often utilizes THF or Ethers.[1] These are Class B Peroxide Formers.[1] Standard distillation is insufficient as it concentrates peroxides.[1]
Solvent
Max Peroxide Limit
Action if > Limit
THF / Dioxane
< 5 ppm
Pass through Activated Alumina Column
Diethyl Ether
< 1 ppm
Wash with 5% FeSO₄ solution
MTBE
< 10 ppm
Treat with Molecular Sieves (4Å)
The Alumina Rig Method:
Pack a glass column with Basic Activated Alumina (Grade I).[1]
Flush the solvent through the column under N₂ pressure.
Validation: Test eluent with a Quantofix® Peroxide strip.[1][2] It must read 0 mg/L .[1]
Protocol B: The Inert Sparging Technique
Simply "flushing" the headspace is ineffective for morpholines. Oxygen dissolves in organic solvents.[1]
Setup: Use a fritted gas dispersion tube (sparger) submerged in the solvent.[1]
Gas: High-purity Argon (Ar) is superior to Nitrogen (N₂) as it is heavier than air and blankets the surface more effectively.[1]
Duration: Sparge for 15 minutes per 100mL of solvent before adding the morpholine intermediate.
Additives: If the reaction tolerates it, add BHT (Butylated Hydroxytoluene) at 0.1 mol% as a radical scavenger [2].
Module 3: Storage & Handling of Intermediates
Problem: "My isolated intermediate degraded after 1 week in the fridge."
Diagnosis: Auto-oxidation catalyzed by moisture and trace metals.[1]
The "Double-Barrier" Storage System
Chelation: Trace transition metals (Cu, Fe) catalyze amine oxidation.[1] If your synthesis involved metal catalysis, ensure rigorous scavenging (e.g., SiliaMetS® scavengers) to <10 ppm residual metal.[1]
Secondary Container: Seal the vial inside a Mylar bag with an oxygen absorber sachet.
Decision Tree: Safe Handling Workflow
Figure 2: Decision matrix for handling morpholine derivatives to prevent oxidative degradation.
Troubleshooting Center (FAQ)
Q1: I see a new spot on TLC (more polar) after leaving the reaction overnight. Is this the N-oxide?
Answer: Likely, yes.[1] N-oxides are significantly more polar than the parent amine due to the N⁺–O⁻ dipole.
Verification: Treat a small aliquot of your mixture with aqueous TiCl₃ (Titanium Trichloride) .[1] If the spot disappears and reverts to the starting material spot, it is the N-oxide (TiCl₃ reduces N-oxides back to amines) [3].
Q2: Can I remove the N-oxide impurity by distillation?
Answer:High Risk. Morpholine N-oxides are thermally unstable.[1] Heating them can trigger a Cope elimination or Polonovski rearrangement, leading to violent decomposition or tar formation.[1]
Solution: Use column chromatography (N-oxides stick to silica) or reduce the crude mixture with Zn/AcOH or TiCl₃ before attempting purification.[1]
Q3: My morpholine starting material is already brown. Can I use it?
Answer: Do not use it directly. The color indicates oxidation products that can act as radical initiators for further degradation.
Fix: Distill the morpholine over KOH pellets (to remove water and acidic impurities) under a nitrogen atmosphere. Collect the fraction only at the steady boiling point (129°C).
References
Zhao, Z., et al. (2004).[1] "Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist."[1][3] Journal of Pharmaceutical Sciences, 93(8), 1957-1961.[1][3] Link
Chong, E., et al. (2024).[1][4] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[1][4] (Discusses oxidative stability in context of synthesis). Link
Drabowicz, J., et al. (2000).[1] "Regeneration of amines from their N-oxides."[1] Synthetic Communications. (General methodology for N-oxide reduction).
Troubleshooting HPLC peak tailing for basic morpholine compounds
The following guide is structured as a specialized technical support resource. It bypasses generic advice to address the specific physicochemical challenges of morpholine-containing compounds ( ).
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a specialized technical support resource. It bypasses generic advice to address the specific physicochemical challenges of morpholine-containing compounds (
).
The "Morpholine Challenge": A Mechanistic Overview
Morpholine is a secondary amine with a
of approximately 8.3–8.5 . In typical reversed-phase HPLC conditions (pH 2.0 – 7.0), it exists almost exclusively as a protonated cation ().
The "tailing" you observe is not a random artifact; it is the result of Mixed-Mode Retention . While you intend for the analyte to interact with the hydrophobic C18 ligands, the cationic morpholine moiety is simultaneously engaging in Ion-Exchange (IEX) with residual silanols (
) on the silica surface.
The Mechanism of Tailing
Because the kinetics of the Silanol-Amine interaction are significantly slower than the hydrophobic partition, the analyte "drags" through the column, creating the tail.
Figure 1: The Dual-Path Mechanism. Tailing is caused by the kinetic lag of the secondary ion-exchange interaction.
Strategic Solutions (The "Fix")
To eliminate tailing, we must suppress the secondary interaction.[1][2][3][4] Choose your strategy based on your detection method (UV vs. MS) and column availability.
Strategy A: The "High pH" Approach (Recommended for MS & UV)
Logic: At pH 10.5, morpholine (pKa ~8.3) is deprotonated and neutral. Neutral molecules cannot interact with silanols via ion exchange.
Requirement: You MUST use a hybrid-silica or polymer-coated column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini/Kinetex EVO). Standard silica dissolves above pH 8.0.
Pros: Perfect peak shape, often higher retention for bases (more hydrophobic when neutral).
Cons: Requires specific hardware/columns.
Strategy B: The "Silanol Blocker" Approach (UV Only)
Logic: Add a "sacrificial base" to the mobile phase. Triethylamine (TEA) competes for the active silanol sites, effectively "capping" them so your morpholine analyte passes by unhindered.
Requirement: Standard C18 column.
Pros: Cheap, effective on older columns.
Cons:Not MS compatible (TEA causes massive signal suppression and contaminates the source).
Strategy C: The "Ion-Pairing" Approach (Low pH)
Logic: Use a strong acid like Trifluoroacetic Acid (TFA).[5] The low pH (< 2.5) suppresses silanol ionization (
), and the Trifluoroacetate anion forms a hydrophobic ion-pair with the morpholine cation.
Pros: Sharp peaks, compatible with standard silica.
Cons: TFA suppresses MS signal (though less than TEA). "Sticky" memory effects in the system.
Comparative Data: Buffer Selection
Parameter
Formic Acid (0.1%)
TFA (0.1%)
High pH (NH₄OH/Bicarb)
TEA (Triethylamine)
pH Range
~2.7
~2.0
10.0 – 11.0
Adjusted to ~7.0
Morpholine State
Cationic
Cationic (Ion-Paired)
Neutral
Cationic
Silanol State
Partially Ionized
Suppressed (Neutral)
Fully Ionized
Blocked by TEA
Peak Shape
Poor (Tailing)
Excellent
Superior
Good
MS Compatibility
Best
Poor (Suppression)
Good
Forbidden
Column Life
High
High
Low (unless Hybrid)
Moderate
Step-by-Step Protocols
Protocol 1: The "Sacrificial Base" Mobile Phase (For UV Analysis)
Use this when you are restricted to standard silica C18 columns and UV detection.
Prepare Aqueous Portion: Measure 900 mL of HPLC-grade water.
Add Modifier: Add 1.0 mL to 5.0 mL of Triethylamine (TEA) . (Start with 20 mM concentration).
pH Adjustment (CRITICAL):
Place the pH probe in the solution.
Slowly add Phosphoric Acid (85%) dropwise while stirring.
Adjust pH to 3.0 or 7.0 (depending on desired selectivity).
Why? TEA is very basic. You must neutralize it to form the buffer salt (Triethylammonium phosphate).
Finalize: Dilute to 1000 mL with water. Filter through 0.2 µm membrane.
Mix with Organic: Combine with Methanol or Acetonitrile as required.
Protocol 2: The High-pH Mobile Phase (For MS/UV)
Use this with Hybrid columns (e.g., XBridge, Gemini).
Buffer: Prepare 10 mM Ammonium Bicarbonate .
Adjustment: Adjust pH to 10.5 using Ammonium Hydroxide (
).
Organic: Use Acetonitrile (Methanol can degrade silica faster at high pH due to higher solubility).
Troubleshooting Decision Matrix
Use the following logic flow to diagnose and solve your specific tailing issue.
Figure 2: Troubleshooting logic for basic analyte tailing.
Frequently Asked Questions (FAQs)
Q: I switched from Formic Acid to TFA and the tailing stopped, but my MS signal dropped by 90%. Why?A: TFA is an ion-pairing agent.[5][6] While it fixes the peak shape by masking the charge, the strong ion-pair (
) does not dissociate easily in the electrospray droplet. This prevents the analyte from entering the gas phase (ionization suppression).
Fix: Try Difluoroacetic Acid (DFA) .[5] It offers a middle ground—better peak shape than Formic Acid, but less suppression than TFA [1].[5]
Q: Can I just increase the temperature?A: Yes. Increasing column temperature to 40°C – 60°C improves mass transfer kinetics. This speeds up the on/off rate of the secondary silanol interactions, sharpening the peak. Ensure your column is rated for the temperature (especially at low pH where hydrolysis risk increases).
Q: My morpholine compound elutes at the void volume (dead time).A: At low pH (pH 2-3), morpholine is fully ionized and very polar. It may not retain on a C18 column.
Fix 1: Use High pH (pH 10).[7] The neutral morpholine is much more hydrophobic.
Fix 2: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC is designed to retain polar, charged bases using an organic-rich mobile phase.
Q: Why not just use a "Base Deactivated" (BDS) column?A: "Base Deactivated" is an older marketing term for Type B silica. While better than Type A, they still possess residual silanols. For difficult molecules like morpholine, a BDS column alone is often insufficient without mobile phase modification (TEA or High pH).
References
Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.Link
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.Link
Agilent Technologies. Low and High pH Stability of an Agilent Poroshell HPH C18.Link
Chromatography Online. Enhanced Stability Stationary Phases for HPLC.Link
National Institutes of Health (PubChem). Morpholine Compound Summary (pKa Data).Link
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Post-Reaction Workup / Catalyst Removal
Target Analyte: Palladium (Pd) in Morpholine-Substituted APIs
The "Morpholine Challenge": Why Standard Washes Fail
Executive Summary:
Removing palladium from morpholine-containing compounds (e.g., via Buchwald-Hartwig or Suzuki couplings) is significantly more difficult than from non-coordinating substrates. Morpholine is a cyclic secondary amine and a moderate Lewis base. It functions as a ligand, stabilizing soluble Pd species in the organic phase and preventing them from precipitating or partitioning into aqueous washes.
The Chemical Conflict:
Standard Scenario: Pd aggregates into Pd black or remains as a weak complex, easily removed by filtration or carbon.
Morpholine Scenario: The morpholine nitrogen donates electron density to the Pd center, forming stable [Pd(Morpholine)ₙLₘ] complexes. To remove the Pd, you must introduce a scavenger with a higher affinity binding constant (Kf) than the morpholine moiety.
Diagnostic & Assessment (Triage)
Before selecting a remediation strategy, define your regulatory ceiling and current load.
Regulatory Limits (ICH Q3D)
Refer to these limits to determine the "Log Reduction" required.
Administration Route
Permitted Daily Exposure (PDE)
Concentration Limit (10g daily dose)
Concentration Limit (1g daily dose)
Oral
100 µ g/day
10 ppm
100 ppm
Parenteral
10 µ g/day
1 ppm
10 ppm
Inhalation
1 µ g/day
0.1 ppm
1 ppm
Source: ICH Q3D Guideline for Elemental Impurities [1]
Scavenger Selection Matrix
Application Scientist Note: For morpholine derivatives, Sulfur-based scavengers are mandatory. Nitrogen-based scavengers (e.g., diamines) often fail because they do not offer a sufficient thermodynamic advantage over the morpholine product itself.
Comparative Efficacy Table
Scavenger Type
Functional Group
Affinity for Pd vs. Morpholine
Rec. Use Case
Risk Profile
SiliaMetS® Thiol
Propylthiol (-SH)
High (Soft base S vs. Harder base N)
General purpose, Pd(II) and Pd(0).
Low. Best balance of cost/efficacy.
SiliaMetS® DMT
Dimercaptotriazine
Very High (Chelating effect)
Stubborn Pd complexes; low ppm targets (<5 ppm).
Low. High scavenging rate.
Thiourea
Thiourea
High
Specific Pd oxidation states.
Good, but Thiol/DMT are more versatile.
Activated Carbon
N/A (Pore trapping)
Low/Non-Specific
Removing colored impurities alongside Pd.
High. Absorbs morpholine product (Yield Loss).
Celite/Filtration
N/A
None (Physical only)
Only removes colloidal Pd black.
Ineffective for soluble Morpholine-Pd species.
Decision Logic for Remediation
Use the following logic flow to select your initial protocol.
Figure 1: Decision tree for selecting the appropriate palladium removal technique based on physical state and regulatory requirements.
Execution Protocols
Protocol A: Batch Scavenging (Standard)
Best for: Routine cleanup to meet oral limits (10-50 ppm).
Preparation: Dissolve crude morpholine product in a compatible solvent (THF, EtOAc, or MeOH). Avoid DMF/DMSO if possible, as they compete for Pd coordination.
Loading: Add SiliaMetS Thiol or DMT at 4-8 equivalents relative to the residual Pd content (not the product).
Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Add 4-8 mol% of scavenger relative to the API.
Incubation: Stir at 50-60°C for 4 hours.
Why Heat? Ligand exchange (Morpholine
Thiol) has a high activation energy barrier. Room temperature stirring is often insufficient for stable complexes [2].
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica scavenger.
Wash: Wash the filter cake with solvent to recover any entrained product.
Protocol B: Activated Carbon Treatment (The "Nuclear" Option)
Best for: Simultaneous removal of Pd and colored organic impurities. Warning: Expect yield loss. [3]
Selection: Use a wood-based, chemically activated carbon (e.g., Darco KB-G).
Slurry: Add carbon (10-20% w/w relative to API) to the solution.
Time: Stir for >12 hours at room temperature.
Filtration: Requires careful filtration (double filtration) to remove carbon fines which can cause false-positive Pd readings in ICP-MS.
Yield Check: If yield drops >10%, switch to Protocol A.
Troubleshooting Guide
Issue 1: "I used the scavenger, but Pd is still >50 ppm."
Diagnosis: The Pd-Morpholine complex is kinetically inert, or the solvent is interfering.
Corrective Actions:
Switch Solvents: If in DMF or NMP, perform an aqueous workup to extract the product into EtOAc or MTBE before scavenging. Amide solvents strongly solvate Pd.
Increase Temperature: Raise scavenging temperature to reflux (if stable).
Change Scavenger: Switch from Thiol to DMT (Dimercaptotriazine) or TAAcOH (Triamine tetraacetic acid) . DMT has a higher chelating denticity [4].
Issue 2: "My product yield dropped significantly after scavenging."
Diagnosis: Non-specific adsorption. This is common with Activated Carbon but rare with Silica-based scavengers unless the product is highly polar/basic.
Corrective Actions:
Stop using Carbon: Switch to silica-supported scavengers (SiliaMetS).[1]
Check pH: If using a silica scavenger, ensure the product isn't binding to free silanols. Add 1% TEA (Triethylamine) to the scavenging mixture to block non-specific silanol binding sites.
Issue 3: "The product is still grey/brown."
Diagnosis: Colloidal Pd nanoparticles (<2 nm) are passing through the filter.
Corrective Actions:
Celite Upgrade: Use a finer grade of Celite or an activated charcoal filter cartridge.
Oxidation: Stir the crude mixture with open air (or mild oxidant) for 30 mins to oxidize Pd(0) colloids to Pd(II), which are then easily grabbed by Thiol scavengers [5].
Mechanism of Action Visualization
Figure 2: The ligand exchange mechanism where the scavenger's sulfur atom displaces the morpholine nitrogen due to higher affinity for the soft Pd metal center.
Frequently Asked Questions (FAQ)
Q: Can I just use extraction (liquid-liquid) to remove the Pd?A: Generally, no. While washing with aqueous N-Acetylcysteine or Sodium Trimercaptotriazine (Na3TMT) can work, morpholine-Pd complexes are often lipophilic enough to stay in the organic layer. Solid-supported scavengers (Solid-Liquid extraction) are vastly more efficient for this specific chemistry [6].
Q: Why is SiliaMetS Thiol better than Diamine scavengers for this?A: It comes down to Hard-Soft Acid-Base (HSAB) theory. Palladium is a soft acid. Morpholine (amine) is a hard/borderline base. Thiols (sulfur) are soft bases. Soft-Soft interactions (Pd-S) are much stronger than Soft-Hard (Pd-N). If you use a Diamine scavenger, you are just competing one nitrogen for another, which is inefficient.
Q: Does the scavenger affect the stereochemistry of my product?A: No. The scavenger is a heterogeneous solid support. It does not dissolve or participate in the reaction mechanism, maintaining the integrity of chiral centers in the supernatant.
References
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. European Medicines Agency.
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
SiliCycle Application Note. (2012). Scavenging of Palladium from Buchwald-Hartwig Amination.[2][3][4] SiliCycle Inc.[1]
Magano, J., & Dunetz, J. R. (2011). Large-Scale Preparations of Palladium Scavengers.[2][3][4] Chemical Reviews, 111(3), 2177–2250.
Phillips, S. T., & Pohlhaus, D. T. (2014). Metal Removal from Pharmaceutical Intermediates and APIs.[1][3][4][5][6] Methods in Molecular Biology.
Technical Support Center: Handling Volatile Benzyl Morpholine Intermediates
Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Process Chemistry Division) System Overview Welcome to the Technical Support Center. You are likely here because you are experienci...
Welcome to the Technical Support Center. You are likely here because you are experiencing yield loss, purification difficulties, or stability issues with Benzyl Morpholine derivatives.
While N-benzylmorpholine (MW ~177 g/mol ) has a reported boiling point of ~300°C at atmospheric pressure, free base intermediates in this class exhibit significant volatility under high vacuum (0.1–1.0 mmHg) and readily form azeotropes with common organic solvents (DCM, THF). Furthermore, the morpholine ring is susceptible to N-oxidation, leading to "yellowing" and degradation.
This guide treats these intermediates as Class II Volatile Amines : compounds that require specific salt-formation strategies and modified purification protocols to maintain integrity.
Module 1: The "Disappearing Product" Phenomenon (Yield Loss)
User Complaint: "I synthesized my benzyl morpholine intermediate, the TLC looked great, but after rotary evaporation and high-vacuum drying, my mass balance is 30% lower than expected."
Root Cause Analysis:
Azeotropic Loss: Benzyl morpholines often form low-boiling azeotropes with solvents like Dichloromethane (DCM) or Ethers.
Vacuum Sublimation: Under high vacuum (<0.5 mmHg), the free base possesses enough vapor pressure to be swept into the manifold trap, especially if the oil bath is heated >40°C.
Troubleshooting Protocol: The "Acidic Trap" Strategy
Do not isolate the free base for storage or drying.
Step-by-Step Resolution:
Perform Workup: Execute your standard basic workup (e.g., NaHCO₃ wash).
Solvent Swap: Extract into a non-azeotropic solvent if possible (e.g., Toluene) or keep in Et₂O/DCM.
The Salt Formation (Critical Step):
Cool the organic layer to 0°C.
Add 1.1 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise.
Observation: A white precipitate (the HCl salt) should form immediately.
Filtration: Filter the solid salt.
Drying: You can now safely dry the Benzyl Morpholine·HCl salt under high vacuum at 40–50°C with zero volatility risk .
User Complaint: "My compound streaks from the baseline to the solvent front on silica gel, or I lose it entirely on the column."
Root Cause Analysis:
The basic nitrogen of the morpholine ring interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel. This causes:
Peak Tailing (Streaking): Poor separation.
Irreversible Adsorption: The compound sticks to the silica and never elutes (yield loss).
Troubleshooting Protocol: The "Basified Silica" Method
Standard silica chromatography is incompatible with free morpholines without modification.
Step-by-Step Resolution:
Eluent Modification: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., 1% TEA / 99% DCM).
Column Pre-treatment (The "Slurry" Trick):
Slurry your silica gel in the mobile phase containing the amine modifier.
Allow it to sit for 10 minutes before packing. This neutralizes the acidic sites before your sample touches the column.
Loading: Load your sample.
Elution: Run the column. The TEA competes for the silanol sites, allowing your benzyl morpholine to elute as a tight, symmetrical band.
Visualization: Purification Workflow
Figure 1: Decision logic for purifying basic amine intermediates to prevent adsorption loss.
Module 3: Stability & Storage (The "Yellowing" Issue)
User Complaint: "My clear oil turned yellow/brown overnight on the bench."
Root Cause Analysis:
Benzyl morpholines are electron-rich amines. They are susceptible to:
N-Oxidation: Reaction with atmospheric oxygen to form the N-oxide.
Carbonate Formation: Reaction with atmospheric CO₂ to form carbamates/carbonates.
Troubleshooting Protocol: Inert Handling
Immediate Action: If the oil has yellowed, filter it through a small pad of basic alumina (activity grade III) to remove the polar N-oxide impurities.
Long-term Storage:
Form: Store as the HCl or Oxalate salt (see Module 1).
Atmosphere: If you must store the free base, flush the vial with Argon, seal with Parafilm, and store at -20°C.
Module 4: Safety & Toxicology
User Complaint: "What are the specific handling precautions for this class?"
Safety Briefing:
While benzyl morpholine is less volatile than morpholine itself, it should be handled as a potential lachrymator and skin irritant .
Precursor Hazard: If your synthesis involves Morpholine (CAS 110-91-8) as a reagent, be aware it is a flammable liquid (Flash point 35°C) and corrosive.
Metabolic Toxicity: Morpholine derivatives can be metabolized to nitrosamines (potent carcinogens) in the presence of nitrosating agents. NEVER use sodium nitrite or acidic nitrate sources in the same waste stream or reaction vessel without rigorous quenching.
FAQ: Quick Reference
Q: Can I use K₂CO₃ instead of TEA for the column?
A: No. K₂CO₃ is a solid and won't deactivate the silica sites throughout the column length. You need a soluble organic base like Triethylamine (TEA) or Ammonia.
Q: My HCl salt is hygroscopic and turning into a goo. What do I do?
A: This is common. Switch to the Oxalate Salt .
Protocol: Dissolve free base in Ethanol. Add 1 eq. of Oxalic acid dissolved in Ethanol. The oxalate salt usually crystallizes nicely and is non-hygroscopic.
Q: How do I remove excess Morpholine starting material?
A: Morpholine (bp 129°C) is much more volatile than Benzyl Morpholine.
Method: Use a rotary evaporator at 50°C/20 mbar. If it persists, wash the organic layer with water (Morpholine is fully water-miscible; Benzyl Morpholine is not).
References
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 6: Isolation and Purification of Amines).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Specific protocols for amine salt formation).
Org. Process Res. Dev. (2006).[1][2] Handling of Volatile Amines in Scale-Up. (General guidelines on salt formation for yield preservation).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15114, N-Benzoylmorpholine (Analogous handling data).
Technical Support Center: Storage & Stability of 2-(4-(Trifluoromethyl)benzyl)morpholine
The following technical guide is structured as a direct support resource for researchers working with 2-(4-(Trifluoromethyl)benzyl)morpholine . It synthesizes chemical principles with practical handling protocols to ensu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a direct support resource for researchers working with 2-(4-(Trifluoromethyl)benzyl)morpholine . It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.
[1]
Compound Profile & Critical Vulnerabilities[2]
To troubleshoot effectively, you must first identify the physical form of your specific lot. This compound is generally supplied in one of two forms, which dictates its stability profile:
Form A: Free Base
State: Colorless to pale yellow viscous oil.
Vulnerability: High. The secondary amine in the morpholine ring is nucleophilic and prone to oxidative degradation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.
Odor: Faint ammonia or "fish-like" odor (characteristic of morpholines).[1][2]
Vulnerability: Low. Protonation of the nitrogen atom stabilizes the ring against oxidation and CO₂ absorption.
Hygroscopicity: Moderate. Can absorb moisture if not sealed.
Key Structural Feature: The 4-(trifluoromethyl)benzyl group attached at the C2 position is chemically robust. The trifluoromethyl (
) moiety is electron-withdrawing and metabolically stable.[3] The primary instability risk arises from the morpholine nitrogen (if unprotonated) and the benzylic carbon (susceptible to slow autoxidation under light).
Troubleshooting Guide (Q&A)
Category 1: Solubility & Solution Preparation
Q: "I cannot get the compound to dissolve in water (pH 7). It forms oil droplets."
Diagnosis: You likely have the Free Base form. The free base is lipophilic (
) and insoluble in neutral water.
Solution:
For Aqueous Assays: Dissolve the compound in DMSO (dimethyl sulfoxide) first to create a stock solution (e.g., 10–50 mM). Dilute into aqueous buffer ensuring the final DMSO concentration is <1% (v/v).
Acidification: Alternatively, add 1.0 equivalent of HCl or dilute acetic acid. This converts the base to its soluble salt form.
Q: "My DMSO stock solution froze in the fridge. Is the compound damaged?"
Analysis: Pure DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause localized concentration gradients and precipitation.
Protocol: Thaw completely at room temperature (RT) and vortex vigorously. Inspect for needle-like crystals.[3] If clear, the compound is stable.[6] For long-term storage, we recommend aliquoting to avoid >3 freeze-thaw cycles.[3]
Category 2: Degradation & Appearance
Q: "The oil has turned from colorless to dark yellow/reddish over 3 months."
Cause:Oxidative degradation . Secondary amines can form N-oxides or radical intermediates (aminyl radicals) that polymerize to form colored conjugated species.[3] This is accelerated by light and heat.
Action: Check purity via LC-MS. If purity is <95%, repurify via silica gel chromatography (DCM/MeOH gradient) or discard.
Prevention: Store future lots of the free base under Argon or Nitrogen gas at -20°C.
Q: "I see a white crust forming on the rim of the vial (Free Base)."
Cause:Carbamate formation . The secondary amine reacts with atmospheric
Action: This crust is an impurity. Filter the oil or dissolve in organic solvent and wash with basic water to revert the carbamate (though often not worth the yield loss).
Experimental Protocols
Protocol A: Preparation of Long-Term Stock Solutions
Objective: Create a stable 10 mM stock solution for biological screening.
Comparative Guide: 2-(4-(Trifluoromethyl)benzyl)morpholine vs. Phenmetrazine
The following technical guide provides an in-depth comparative analysis of 2-(4-(Trifluoromethyl)benzyl)morpholine versus the established psychostimulant Phenmetrazine . This analysis synthesizes structural chemistry, ph...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 2-(4-(Trifluoromethyl)benzyl)morpholine versus the established psychostimulant Phenmetrazine . This analysis synthesizes structural chemistry, pharmacological mechanisms, and experimental data to differentiate these agents for researchers in drug discovery.
Executive Summary
This guide contrasts Phenmetrazine (3-methyl-2-phenylmorpholine), a classic norepinephrine-dopamine releasing agent (NDRA), with 2-(4-(Trifluoromethyl)benzyl)morpholine , a derivative of the 2-benzylmorpholine scaffold.
The Core Distinction:
While Phenmetrazine is a potent psychostimulant and appetite suppressant with significant abuse potential, the 2-benzylmorpholine scaffold is characterized in literature as a non-stimulant anorectic . The addition of the 4-trifluoromethyl (CF
) group to the benzyl moiety is a classic medicinal chemistry strategy to enhance metabolic stability and lipophilicity, potentially increasing potency without restoring psychomotor stimulant properties.
Feature
Phenmetrazine
2-(4-(Trifluoromethyl)benzyl)morpholine
Core Scaffold
2-Phenylmorpholine
2-Benzylmorpholine
Linker
Direct Phenyl-Morpholine bond
Methylene (-CH-) linker
Primary Mechanism
Monoamine Releaser (DA/NE)
Likely NE Reuptake Inhibitor / 5-HT Modulator
Stimulant Effect
High (Psychomotor agitation)
Low / Negligible (Non-stimulant)
Therapeutic Target
Obesity (Historical), ADHD (Off-label)
Obesity (Non-addictive candidates)
Chemical Architecture & SAR Analysis
Structural Divergence
The fundamental difference lies in the linker between the morpholine ring and the aromatic system.
Phenmetrazine: The phenyl ring is directly attached to the C2 position of the morpholine ring. This rigid configuration mimics the phenethylamine pharmacophore (similar to amphetamine), facilitating transport into the presynaptic neuron via DAT/NET to trigger neurotransmitter efflux.
2-(4-(Trifluoromethyl)benzyl)morpholine: Contains a methylene bridge (benzyl group). This extra degree of freedom alters the spatial orientation of the aromatic ring relative to the nitrogen, reducing affinity for the dopamine transporter's "releasing" conformation while often retaining affinity for reuptake inhibition sites or serotonin receptors.
The Trifluoromethyl Advantage
The 4-CF
substitution on the benzyl ring serves two critical functions:
Metabolic Blockade: It blocks the para-position from cytochrome P450-mediated hydroxylation, significantly extending the biological half-life compared to unsubstituted benzylmorpholines.
Lipophilicity: It increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration.
Biological Activity & Mechanism of Action[1]
Phenmetrazine: The NDRA Benchmark
Phenmetrazine acts as a substrate-type releaser. It enters the presynaptic terminal and reverses the direction of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
2-(4-(Trifluoromethyl)benzyl)morpholine: The Non-Stimulant Alternative
Research on the 2-benzylmorpholine scaffold (specifically the (+)-enantiomer) indicates potent appetite suppression without the concomitant increase in locomotor activity seen with phenmetrazine.
Mechanism: Evidence suggests these compounds act as reuptake inhibitors (blocking NET/SERT) rather than releasers, or possess 5-HT
agonist properties similar to other CF-substituted anorectics (e.g., Fenfluramine), but without the valvulopathic risk associated with potent 5-HT agonism (though this requires specific toxicity screening).
Behavioral Readout: Reduced food intake, normal locomotion, lack of conditioned place preference (low abuse liability).
Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling pathways.
Figure 1: Divergent pathways. Phenmetrazine triggers dopamine efflux leading to stimulation, while the benzylmorpholine derivative enhances synaptic norepinephrine via reuptake inhibition, decoupling appetite suppression from stimulation.
Experimental Protocols for Comparative Evaluation
To validate the "non-stimulant" hypothesis of 2-(4-(Trifluoromethyl)benzyl)morpholine, the following experimental workflows are recommended.
Protocol A: Locomotor Activity Assay (Open Field Test)
Objective: Differentiate psychostimulant effects from baseline activity.
Subjects: Male Sprague-Dawley rats (n=8 per group).
Record horizontal and vertical movements via infrared beam breaks for 120 mins.
Expected Result: Phenmetrazine will show a 3-5x increase in ambulation. The benzylmorpholine derivative should show activity levels comparable to Vehicle.
Protocol B: Acute Food Intake Assay
Objective: Confirm anorectic potency.
Preparation: Food-deprive rats for 24 hours (water ad libitum).
Administration: Oral gavage (p.o.) 30 mins prior to food presentation.
Measurement: Present pre-weighed food pellets. Weigh remaining food at 1h, 2h, and 4h intervals.
Data Analysis: Calculate ED
for inhibition of food intake.
Note: The 4-CF
group is expected to lower the ED (increase potency) compared to the unsubstituted 2-benzylmorpholine (Historical ED ~3-5 mg/kg).
Synthesis Workflow (Reductive Amination)
The most efficient route to 2-(4-(Trifluoromethyl)benzyl)morpholine avoids the complex cyclization required for phenmetrazine.
Figure 2: Synthetic pathway. The benzyl linkage allows for a modular synthesis starting from the corresponding benzaldehyde.
References
Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine.
Source: Journal of Pharmacy and Pharmacology, 1990.
Significance: Establishes the 2-benzylmorpholine scaffold as a non-stimulant anorectic, contrasting it with the stimulant phenmetrazine.[2]
Structure-anorectic activity relationships in substituted phenethylamines.
Source: Arzneimittelforschung, 1977.[3]
Significance: Demonstrates that the introduction of a trifluoromethyl (CF
) group is critical for maintaining anorectic activity in non-amphetamine scaffolds.
Phenmetrazine (3-methyl-2-phenylmorpholine) Pharmacology.
Source: PubChem Compound Summary.
Significance: Provides baseline pharmacological data for the comparator compound.
2-(4-(Trifluoromethyl)benzyl)morpholine Chemical Entry.
Source: ChemSrc / CAS Database (CAS: 1369061-01-7).
Significance: Verifies the chemical existence and specific CAS registry of the target compound.
Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Morpholines
[1] Executive Summary Morpholine rings are ubiquitous pharmacophores in medicinal chemistry, valued for their ability to solubilize lipophilic scaffolds and form key hydrogen bonds.[1] However, they frequently represent...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Morpholine rings are ubiquitous pharmacophores in medicinal chemistry, valued for their ability to solubilize lipophilic scaffolds and form key hydrogen bonds.[1] However, they frequently represent a "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.
Fluorination of the morpholine ring—specifically at the
-carbon positions (2,2- or 3,3-difluoro substitutions)—is a proven bioisosteric strategy to blockade this metabolic liability. This guide analyzes the mechanistic basis of this stability, provides a comparative data analysis of intrinsic clearance (), and details the experimental protocols required to validate these improvements in early-stage drug discovery.
Part 1: Mechanistic Insight – The "Fluorine Shield"
To engineer stability, one must first understand the mechanism of degradation.[2] The morpholine ring typically undergoes metabolism via
CYP450 enzymes (particularly CYP3A4 and CYP2D6) target the electron-rich C-H bonds adjacent to the nitrogen or oxygen atoms.
Single Electron Transfer (SET): The CYP heme abstracts an electron from the nitrogen lone pair.
H-Atom Abstraction: A proton is removed from the
-carbon.
Oxygen Rebound: The carbon is hydroxylated, forming an unstable hemiaminal .
Ring Opening: The hemiaminal collapses, leading to ring opening (formation of hydroxy-ethyl amino acids) or N-dealkylation.
The Fluorine Solution
Replacing metabolically labile C-H bonds with C-F bonds imparts stability through three synergistic mechanisms:
Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol), rendering it resistant to radical abstraction.
Electronic Deactivation: Fluorine is the most electronegative element. Its strong inductive effect (
) pulls electron density away from the nitrogen lone pair. This lowers the of the amine (often by 2–3 log units), making the initial Single Electron Transfer step energetically unfavorable for the CYP enzyme.
Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but mimics it closely enough to fit in binding pockets while physically blocking the approach of the heme iron-oxo species.
Pathway Visualization
The following diagram illustrates the metabolic blockade provided by fluorination.
The following data summarizes the impact of fluorination on a representative kinase inhibitor scaffold where the morpholine moiety is the primary site of metabolism.
Table 1: Physicochemical and Metabolic Profile Comparison
Parameter
Morpholine (Parent)
3,3-Difluoromorpholine
Impact / Rationale
(Conjugate Acid)
8.3
~6.0
Reduced Basicity: Lowers lysosomal trapping and hERG channel blockage liability.
LogD (pH 7.4)
0.5
0.9
Lipophilicity Modulation: Slight increase in lipophilicity due to "polar hydrophobicity" of the C-F bond.
HLM
> 100 L/min/mg
< 20 L/min/mg
Stability: >5-fold reduction in intrinsic clearance in Human Liver Microsomes.
(Rat)
15 min
120 min
In Vivo Exposure: Significant extension of half-life due to metabolic blockade.
Metabolic Soft Spot
-Carbon (C2/C6)
Blocked at C3
Fluorine prevents oxidation at the most labile position.
Critical Note: While 2,2-difluoromorpholine and 3,3-difluoromorpholine both improve stability, the 3,3-isomer is often preferred if the nitrogen is attached to an aromatic ring (N-aryl), as it minimizes electronic repulsion with the aromatic system while still lowering the nitrogen's electron density.
Part 3: Experimental Protocol (Self-Validating)
To objectively compare your specific morpholine analogs, use this standardized Microsomal Stability Assay . This protocol includes internal validation steps to ensure data integrity.
Materials
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Controls:
High Clearance: Verapamil or Propranolol.
Low Clearance: Warfarin.
Negative Control: Incubation without NADPH (detects chemical instability).
Workflow Diagram
Caption: Step-by-step HLM stability workflow. Critical control points include temperature maintenance (37°C) and rapid quenching.
Step-by-Step Methodology
Preparation: Dilute liver microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 10 minutes.
Compound Addition: Spike the test compound (Morpholine vs. Fluorinated Analog) into the mixture to a final concentration of 1
M.
Why 1
M? This concentration is below the for most CYPs, ensuring linear kinetics (First-order conditions).
Initiation: Add the NADPH regenerating system to start the reaction.[4]
Sampling: At defined time points (0, 5, 15, 30, 60 min), remove 50
L aliquots.
Quenching: Immediately dispense aliquot into 150
L of ice-cold Acetonitrile containing Internal Standard. Vortex to precipitate proteins.[4]
Analysis: Centrifuge at 4,000 rpm for 20 min. Inject supernatant onto LC-MS/MS (MRM mode).
The fluorinated analog should demonstrate a >2-fold decrease in slope (
) compared to the parent morpholine to be considered a successful "Metabolic Shield."
References
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[5] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
Wymann, M. P., et al. (2023).[6] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.[6]
BenchChem Technical Guides. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
Foster, J. A., Houston, J. B., & Hallifax, D. (2011).[7] Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes. Xenobiotica, 41(2), 124-136.[7]
Comparative Guide: Binding Affinity Assays for 2-Benzylmorpholine Derivatives
Executive Summary 2-benzylmorpholine derivatives represent a privileged scaffold in CNS drug discovery, primarily acting as monoamine transporter (MAT) ligands with high affinity for the Dopamine (DAT) and Norepinephrine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-benzylmorpholine derivatives represent a privileged scaffold in CNS drug discovery, primarily acting as monoamine transporter (MAT) ligands with high affinity for the Dopamine (DAT) and Norepinephrine (NET) transporters. Structurally related to phenmetrazine, these molecules are small, lipophilic amines. This physicochemical profile presents specific assay challenges: high non-specific binding (NSB) to plastics and rapid dissociation rates.
This guide compares the three dominant assay platforms—Radioligand Binding (Filtration), TR-FRET, and Surface Plasmon Resonance (SPR)—and provides a validated, "Gold Standard" protocol for Radioligand Binding, optimized to minimize the artifacts common to lipophilic morpholines.
Part 1: The Target Landscape & Assay Selection
For 2-benzylmorpholines, the primary objective is usually determining selectivity ratios between DAT, NET, and SERT. The choice of assay platform dictates the reliability of these
values.
Comparative Analysis: Decision Matrix
Feature
Radioligand Binding (Filtration)
TR-FRET (Homogeneous)
SPR (Label-Free)
Status
Gold Standard
High-Throughput Screen
Kinetic Profiling
Mechanism
Competition for orthosteric site
Energy transfer (proximity)
Refractive index change
Suitability for Morpholines
High. Best for small molecules.
Medium. Fluorophores can sterically hinder small ligand binding.
Low. MATs are difficult to immobilize; signal-to-noise is poor for small (<300 Da) drugs.
Throughput
Medium (96-well)
High (384/1536-well)
Low/Medium
Key Limitation
Radioactive waste; requires wash steps.
Potential for fluorescent interference; high false positives.
Requires purified, stabilized protein (GPCR/Transporter).
Data Output
Equilibrium /
/
, ,
Strategic Recommendation
For Hit-to-Lead optimization of 2-benzylmorpholines, Radioligand Binding via Filtration remains the superior choice. The small size of the morpholine ring renders it sensitive to the steric bulk of fluorophores used in TR-FRET, and the lipophilicity of the benzyl group requires the rigorous washing steps of filtration to remove non-specific binding, which homogeneous assays cannot achieve.
Part 2: Visualizing the Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate assay based on the stage of drug development.
Caption: Decision tree for selecting binding assays. For 2-benzylmorpholines, Radioligand Filtration is the critical path for Lead Optimization to ensure accurate selectivity ratios.
Part 3: The "Gold Standard" Protocol (Radioligand Filtration)
This protocol is optimized for DAT (Dopamine Transporter) binding using membranes from HEK293 cells stably expressing hDAT. It addresses the specific "stickiness" of benzylmorpholines.
Critical Reagents & Causality
Radioligand:
(Specific Activity ~80 Ci/mmol).
Why: Unlike
, WIN 35,428 has a slower dissociation rate, providing a more stable equilibrium window for filtration.
NSB Definition:Mazindol (
) or GBR 12909 ().
Why: These are structurally distinct from morpholines, ensuring we define the orthosteric site correctly without allosteric interference.
Why: 2-benzylmorpholines are cationic amphiphiles. They stick to glass fiber filters. PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding to <10% of total binding.
Step-by-Step Methodology
Phase A: Membrane Preparation
Harvest HEK-hDAT cells in ice-cold phosphate-buffered saline (PBS).
Homogenize in Buffer A (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
Note: Sodium (
) is obligatory for DAT binding. Absence of NaCl will abolish specific binding.
Centrifuge at
for 20 mins at 4°C.
Resuspend pellet in Buffer A to a final protein concentration of 2–5
.
Phase B: Assay Assembly (96-well format)
Prepare a polypropylene 96-well plate (Do not use polystyrene for drug dilutions to prevent adsorption).
Incubate for 2 hours at 4°C (on ice) or 1 hour at Room Temperature (25°C).
Expert Tip: 4°C is preferred for 2-benzylmorpholines to slow down dissociation (
) during the filtration step.
Pre-soak GF/C filters in 0.1% PEI for at least 1 hour.
Harvest using a cell harvester (e.g., PerkinElmer Filtermate).[1]
Wash rapidly (
) with ice-cold Buffer A.
Critical: The total wash time must be <10 seconds to prevent desorption of low-affinity morpholine derivatives.
Dry filters and add scintillant (e.g., MicroScint-20). Count on a TopCount or MicroBeta.[1]
Part 4: Data Interpretation & Self-Validation
The Validity Check (Self-Validating System)
Before calculating
, verify the assay quality:
Specific Binding Window: (Total Binding - NSB) / Total Binding should be
. If , the PEI coating failed or the ligand is sticking to the plate.
Hill Slope: The slope of the displacement curve should be near
.
Slope < -1.0 (e.g., -0.7): Suggests negative cooperativity or multiple binding sites (common if the benzyl group interacts with the vestibule).
Slope > -1.0: Suggests steep positive cooperativity (rare for DAT).
Calculation
Convert the experimental
to the equilibrium dissociation constant () using the Cheng-Prusoff Equation :
= Concentration of radioligand used (nM).
= Dissociation constant of the radioligand (determined via Saturation Binding, typically ~10-15 nM for WIN 35,428 on hDAT).
Workflow Visualization
Caption: Step-by-step workflow for the Radioligand Filtration Assay.
References
Beuming, T., et al. (2008). "The binding sites for cocaine and dopamine in the dopamine transporter overlap." Nature Neuroscience. Link
Reith, M. E., et al. (2015). "Structure-function relationships for monoamine transporter ligands." Trends in Pharmacological Sciences. Link
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
Validating CNS Penetration of 2-(4-(Trifluoromethyl)benzyl)morpholine: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Context The validation of Central Nervous System (CNS) penetration for 2-(4-(Trifluoromethyl)benzyl)morpholine represents a critical milestone in lead optimization. This compound com...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Context
The validation of Central Nervous System (CNS) penetration for 2-(4-(Trifluoromethyl)benzyl)morpholine represents a critical milestone in lead optimization. This compound combines a morpholine scaffold —renowned for its balanced physicochemical properties (pKa ~8.3)—with a 4-trifluoromethylbenzyl moiety , designed to enhance lipophilicity and block metabolic degradation at the para-position.
Unlike traditional screening which relies solely on total brain-to-plasma ratios (
), modern CNS drug development demands a focus on the unbound brain-to-plasma partition coefficient () . This guide provides a rigorous, self-validating framework to characterize the neuropharmacokinetics of 2-(4-(Trifluoromethyl)benzyl)morpholine, benchmarking it against established CNS agents like Reboxetine (structural analog) and Fluoxetine (permeability standard).
The Validation Cascade
To ensure data integrity and decision-making confidence, we employ a tiered validation approach:
In Silico : Physicochemical profiling vs. CNS MPO (Multiparameter Optimization) scores.
In Vitro : High-throughput permeability (PAMPA-BBB) and efflux liability (MDCK-MDR1).
In Vivo : Definitive neuropharmacokinetics via microdialysis and brain homogenate binding.
Part 2: Comparative Physicochemical Profiling
Before initiating wet-lab experiments, the compound's theoretical CNS fitness must be benchmarked. The addition of the trifluoromethyl (-CF3) group significantly alters the lipophilicity profile compared to a standard benzylmorpholine.
Table 1: In Silico Comparison with CNS Standards
Parameter
2-(4-(CF3)benzyl)morpholine
Reboxetine (Analog)
Fluoxetine (High Perm.)
Atenolol (Low Perm.)
Target Range
MW (Da)
~245.2
313.4
309.3
266.3
< 450
cLogP
2.8 - 3.2 (Predicted)
2.9
4.5
0.16
2.0 - 5.0
TPSA (Ų)
12 - 25
30
21
85
< 90
pKa (Basic)
~8.3
8.1
9.8
9.6
7.5 - 10.5
H-Bond Donors
1
1
1
2
< 3
CNS MPO Score
> 5.0 (High Probability)
4.8
4.5
< 2.0
> 4.0
Expert Insight: The predicted cLogP of ~3.0 combined with a low TPSA suggests excellent passive permeability . However, the basic amine (pKa ~8.3) implies that ~90% of the compound will be ionized at physiological pH (7.4), potentially subjecting it to cation-selective transport or lysosomal trapping. The -CF3 group enhances lipophilicity without adding hydrogen bond donors, a favorable trade-off for BBB crossing.
Dosing: Administer 2-(4-(Trifluoromethyl)benzyl)morpholine (10 mg/kg, i.p. or p.o.) to rats (n=3 per timepoint).
Sampling: Collect plasma and whole brain at
(e.g., 1h) and steady state (e.g., 4h).
Analysis:
Quantify total concentration in Plasma (
) and Brain ().
Calculate Total Partition Coefficient:
.
Fraction Unbound (
):
Perform Rapid Equilibrium Dialysis (RED) using brain homogenate.
Incubate compound (1 µM) in brain homogenate vs. buffer for 4h.
Calculate
(fraction unbound in brain).
Calculation of
:
Cerebral Microdialysis (Direct Measurement)
Objective: Directly sample interstitial fluid (ISF) to measure free drug concentration.
Protocol:
Probe Implantation: Stereotactically implant a microdialysis probe (e.g., CMA 12) into the striatum or prefrontal cortex. Allow 24h recovery.
Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.
Calibration: Determine probe recovery (
) using retrodialysis by drug (include internal standard).
Sampling: Collect dialysate fractions every 20 mins post-dose.
Calculation:
.
Comparison Table: Expected Outcomes
Metric
2-(4-(CF3)benzyl)morpholine
Reboxetine
Interpretation
Total
> 5.0 (Expected)
~3.0
High tissue accumulation due to lipophilicity.
< 0.05 (High Binding)
~0.10
Strong non-specific binding to brain lipids.
0.5 - 1.0
~0.8
Ideal. Free drug concentration in brain equilibrates with plasma.
Part 5: Visualizing the Validation Logic
Diagram 1: CNS Penetration Validation Workflow
Caption: Step-wise validation cascade from physicochemical prediction to definitive in vivo microdialysis.
Diagram 2: Transport Mechanisms & BBB Interaction
Caption: Mechanistic view of 2-(4-(CF3)benzyl)morpholine transport, highlighting passive diffusion vs. lysosomal trapping.
Part 6: References
Di, L., & Kerns, E. H. (2015). Blood-Brain Barrier Permeability in Drug Discovery. Drug Discovery Today.
Gozalbes, R., et al. (2011). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry.
Summerfield, S. G., et al. (2016). Central Nervous System Drug Disposition: The Relationship between In Situ Brain Permeability and Brain Free Fraction. Journal of Pharmacology and Experimental Therapeutics.
Fridén, M., et al. (2011). Measurement of Unbound Drug Exposure in Brain: Modeling of pH Partitioning Explains Diverging Results between the Brain Slice and Brain Homogenate Methods. Drug Metabolism and Disposition.
PubChem Compound Summary. Fenfluramine (Structural Analog). National Library of Medicine.
Validation
NMR Characterization of 2-(4-(Trifluoromethyl)benzyl)morpholine Isomers
Executive Summary 2-(4-(Trifluoromethyl)benzyl)morpholine is a pharmacologically relevant scaffold, structurally analogous to anorectics like phenmetrazine. Its development requires rigorous differentiation between its (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-(Trifluoromethyl)benzyl)morpholine is a pharmacologically relevant scaffold, structurally analogous to anorectics like phenmetrazine. Its development requires rigorous differentiation between its (2S) and (2R) enantiomers. While standard 1H/13C NMR confirms the connectivity, it is blind to the absolute stereochemistry of this molecule.
This guide compares three characterization methodologies: Standard 1H NMR , Chiral Derivatization (Mosher’s Method) , and 19F NMR with Chiral Solvating Agents (CSAs) . Based on experimental efficacy, we recommend Method C (19F NMR + CSA) for high-throughput screening due to the unique handle provided by the trifluoromethyl (
) group, while reserving Method B (Mosher's) for absolute configuration assignment.
Part 1: Baseline Characterization (Achiral)
Before attempting chiral discrimination, the structural integrity of the free base must be confirmed. The trifluoromethyl group simplifies the aromatic region but does not resolve enantiomers in an achiral solvent.
Structural Assignments (CDCl3, 400 MHz)
The morpholine ring adopts a chair conformation. The benzyl substituent at C2 introduces local anisotropy, making the C3 protons diastereotopic even in the absence of chiral agents.
Position
Group
Shift (, ppm)
Multiplicity
Coupling (, Hz)
Interpretation
Ar-H
Aromatic
7.55, 7.30
AA'BB' System
Typical -substituted benzene pattern.
C2-H
Methine
3.65 - 3.75
Multiplet
-
Chiral center methine; deshielded by O and Benzyl.
C3-H
Methylene
2.80 - 3.00
dd (diastereotopic)
Protons adjacent to chiral center.
C5/C6
Ring
3.30 - 3.50
Multiplet
-
Ether/Amine adjacent protons.
Benzylic
-Ar
2.65 - 2.80
dd
Critical Diagnostic: Diastereotopic protons.
Fluorine
-62.5
Singlet
-
Sharp singlet; diagnostic of the - group.
Technical Note: In the free base form, the N-H proton is broad and chemical shift dependent on concentration/moisture. For precise characterization, conversion to the HCl salt is recommended to sharpen the backbone signals.
Part 2: Comparative Analysis of Chiral Discrimination Methods
The core challenge is distinguishing the S and R enantiomers. Below is a comparative analysis of the three primary strategies.
Method A: Chiral Derivatization (Mosher’s Amide)
Mechanism: Reaction of the secondary amine (morpholine N) with chiral
Pros: Allows determination of absolute configuration (R vs S) via
analysis; high resolution.
Cons: Destructive (requires chemical modification); slow (requires synthesis/purification).
Verdict: Use only for initial absolute stereochemistry assignment.
Method B: 1H NMR with Chiral Solvating Agents (CSA)
Mechanism: Addition of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol). The CSA forms a transient diastereomeric complex via Hydrogen bonding with the morpholine Nitrogen.
Pros: Non-destructive; rapid.
Cons: The relevant signals (morpholine ring protons) often overlap with the CSA's bulky anthracene signals; requires high concentrations.
Verdict: Often messy due to spectral crowding.
Method C: 19F NMR with CSA (Recommended)
Mechanism: Leveraging the substrate's own
group. When mixed with a chiral host (e.g., Pirkle's alcohol or Quinine-based CSAs), the singlet splits into two distinct signals (anisochrony) representing the diastereomeric solvates.
Pros:Baseline resolution (no background noise in 19F); high sensitivity; non-destructive.
Cons: Requires the chiral center to be magnetically coupled to the
group (4-5 bonds away).
Verdict:Superior for ee% determination. The high sensitivity of 19F to the local magnetic environment makes this the method of choice.[1]
Part 3: Experimental Protocols
Protocol 1: Rapid ee% Determination via 19F NMR (Method C)
This protocol utilizes the interaction between the morpholine amine and a chiral alcohol to induce magnetic non-equivalence in the
. Acquire a standard 19F NMR spectrum (SW ~200 ppm, center -60 ppm). Confirm a single sharp peak at ~ -62.5 ppm.
Titration: Add 1 equivalent of CSA directly to the NMR tube. Shake vigorously.
Acquisition: Acquire 19F NMR (min 64 scans).
Optimization: If splitting is not baseline resolved, add CSA in 1-equivalent increments up to 5 eq.
Analysis: Integrate the split
signals.
Protocol 2: Absolute Configuration via Mosher's Amide (Method A)
Use this if you need to prove whether your isomer is R or S.
Workflow:
Derivatization: React 0.1 mmol of the morpholine with 0.15 mmol of (R)-(-)-MTPA-Cl and DMAP/Triethylamine in DCM.
Purification: Pass through a small silica plug to remove excess acid chloride.
NMR Analysis: Analyze the 1H NMR shifts of the protons adjacent to the nitrogen (C3 and C5 protons).
Logic: Calculate
. Use the Mosher Sector Rule to assign configuration based on the shielding/deshielding patterns.
Part 4: Decision Logic & Visualization
Figure 1: Method Selection Decision Matrix
This flowchart guides the researcher through the selection of the optimal characterization path based on sample purity and data requirements.
Caption: Decision matrix for selecting the appropriate NMR methodology based on the analytical objective (Quantification vs. Identification).
Figure 2: Chiral Solvation Mechanism (19F NMR)
Visualizing how the Chiral Solvating Agent (CSA) induces anisochrony in the reporter
group.
Caption: Mechanistic interaction between the morpholine amine and Pirkle's Alcohol, resulting in the magnetic differentiation of the trifluoromethyl signal.
References
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441-1457. Link
Brown, G. R., et al. (1990).[2] Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine. Journal of Pharmacy and Pharmacology, 42(11), 797-799.[2] Link
Yu, J., et al. (2021).[3] Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines. Analytical Chemistry, 94(2), 1269–1277. Link[4]
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Benzyl Morpholines
Executive Summary This guide provides a technical comparison of mass spectrometry (MS) techniques for analyzing benzyl morpholines , a class of chemical structures encompassing forensic targets (e.g., phenmetrazine) and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) techniques for analyzing benzyl morpholines , a class of chemical structures encompassing forensic targets (e.g., phenmetrazine) and pharmaceutical intermediates. We analyze the distinct fragmentation pathways observed in Electron Ionization (EI) versus Electrospray Ionization (ESI) , offering a validated protocol for differentiating regioisomers—a critical challenge in drug development and forensic toxicology.
Technical Comparison: EI (GC-MS) vs. ESI (LC-MS/MS)
The choice between EI and ESI for benzyl morpholines is not merely operational; it dictates the type of structural information obtained. EI provides a "fingerprint" of bond stability, while ESI probes proton affinity and gas-phase basicity.[1]
Understanding the causality of fragmentation is essential for interpreting spectra of unknown morpholines.
A. Electron Ionization (EI) Pathways
In EI, the molecular ion (
) is highly unstable. The fragmentation is driven by the stability of the resulting carbocation or radical.
N-Benzylmorpholine (Benzyl on Nitrogen):
Mechanism: The lone pair on the nitrogen facilitates
-cleavage or C-N bond cleavage .
Dominant Pathway: The bond between the nitrogen and the benzylic carbon is cleaved. This generates the highly stable Tropylium ion (m/z 91) , which is often the base peak.[2]
Secondary Pathway: Formation of the morpholine radical cation (m/z 86) via loss of the benzyl radical.
Phenmetrazine (Phenyl on Carbon, Methyl on Carbon):
Mechanism: Here, the phenyl group is directly attached to the morpholine ring (C2). The fragmentation is driven by
-cleavage relative to the nitrogen, but influenced by the methyl group at C3.
Dominant Pathway: Cleavage of the C2-C3 bond.[1] The charge is retained on the nitrogen-containing fragment (the iminium ion). For phenmetrazine, this produces a characteristic base peak at m/z 71 (
).
Significance: The absence of m/z 91 as the base peak distinguishes C-phenyl morpholines from N-benzyl morpholines.[1]
Visualization of Fragmentation Pathways
Figure 1: Comparative EI fragmentation pathways showing how structural isomerism (N-benzyl vs. C-phenyl) shifts the base peak from m/z 91 to m/z 71.[1]
B. Electrospray Ionization (ESI-CID) Pathways
In LC-MS/MS, the precursor is the protonated molecule ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
. Fragmentation (Collision-Induced Dissociation, CID) requires higher energy to break even-electron bonds.
Mechanism: Protonation occurs on the tertiary nitrogen.
Key Transition: The protonated amine undergoes inductive cleavage or Retro-Diels-Alder (RDA) type reactions.[1]
Diagnostic Ions:
m/z 91: Still observed in N-benzyl species but often less dominant than in EI.[1]
Neutral Losses: Loss of
or is rare for simple benzyl morpholines but common if hydroxyl groups are present (e.g., metabolites).
Ring Opening: High collision energy (CE > 30 eV) is often required to shatter the morpholine ring, producing alkyl-amine fragments (e.g., m/z 58, 72).
Experimental Protocol: Differentiation of Isomers
This protocol is designed to distinguish N-benzylmorpholine from its isomer Phenmetrazine and related analogs (e.g., 3-fluorophenmetrazine) using LC-MS/MS.[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 10 mins.
Note: Isomers often co-elute; MS/MS differentiation is critical.
Step 3: Fragmentation Optimization (Energy Ramp)
Perform a "Breakdown Curve" experiment:
Select Precursor Ion (m/z 178.1 for Benzylmorphine/Phenmetrazine).
Ramp Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.
Data Analysis: Plot intensity of product ions vs. CE.
Isomer
Precursor (m/z)
Key Product Ion 1 (Quant)
Key Product Ion 2 (Qual)
Optimal CE (eV)
N-Benzylmorpholine
178.1
91.1 (Tropylium)
86.1 (Morpholine ring)
20 - 25
Phenmetrazine
178.1
160.1 (Loss of *)
71.1 (Ring fragment)
25 - 35
*Note: Phenmetrazine fragmentation in ESI is complex; m/z 160 is observed if hydration/dehydration occurs, but m/z 71 remains the structural fingerprint.
Differentiation Logic Workflow
Use this logic gate to interpret your MS data.
Figure 2: Decision tree for identifying benzyl morpholine isomers based on ionization source and spectral peaks.
References
McLaughlin, G., et al. (2018).[3] "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis. Link
Fiveable. "Key Mass Spectrometry Fragmentation Patterns: Benzyl Cleavage." AP Chemistry Study Guide. Link
NIST Mass Spectrometry Data Center. "Morpholine, 4-phenyl- (Phenmetrazine isomer) Mass Spectrum." NIST Chemistry WebBook.[1] Link
SWGDRUG. "Phenmetrazine Monograph: GC-MS Data and Fragmentation." Scientific Working Group for the Analysis of Seized Drugs. Link
ChemGuide. "Fragmentation Patterns in Mass Spectra: Alpha Cleavage and Stability." Link
Bioisosteric Replacement of the Benzyl Group in Morpholine Scaffolds: A Comparative Guide for Lead Optimization
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate basicity, improve aqueous solubility, and enhance the pharmacokinetic (PK) profiles of drug candidates[1]. To anchor th...
Author: BenchChem Technical Support Team. Date: March 2026
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate basicity, improve aqueous solubility, and enhance the pharmacokinetic (PK) profiles of drug candidates[1]. To anchor these scaffolds into hydrophobic binding pockets, medicinal chemists often append a benzyl group. However, while the benzyl moiety provides excellent van der Waals interactions, it introduces significant developability liabilities, including high lipophilicity, poor aqueous solubility, and severe metabolic vulnerabilities[2].
As a Senior Application Scientist, I have structured this guide to objectively evaluate the bioisosteric replacement of the benzyl group. By analyzing the causality behind these physicochemical liabilities, we can rationally select bioisosteres that preserve target affinity while optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The Mechanistic Rationale for Benzyl Group Replacement
The primary driver for replacing the benzyl group is its susceptibility to rapid degradation by Cytochrome P450 (CYP450) enzymes[1]. The causality of this degradation is twofold:
Benzylic Oxidation: The
-hybridized benzylic carbon is highly activated. The adjacent aromatic ring stabilizes the radical intermediate formed during hydrogen atom abstraction by the CYP450 heme-oxo species, leading to rapid hydroxylation and subsequent phase II clearance[1].
Aromatic Epoxidation: Unsubstituted phenyl rings are electron-rich and prone to epoxidation. This pathway can generate reactive electrophilic intermediates (e.g., quinones or epoxides) that covalently bind to nucleophilic residues on proteins or DNA, resulting in idiosyncratic toxicity and mutagenicity[3],[2].
CYP450-mediated metabolic liabilities of the benzyl moiety, showing pathways to toxicity.
Comparative Analysis of Benzyl Bioisosteres
To mitigate these liabilities, we replace the benzyl group with motifs that mimic its steric bulk and lipophilic vectors but resist enzymatic attack. Table 1 provides an objective comparison of the traditional benzyl group against three prominent bioisosteres: Bicyclo[1.1.1]pentane (BCP) , 2-Pyridylmethyl , and 4-Fluorobenzyl .
Table 1: Comparative Physicochemical and In Vitro ADME Profiling
Structural Motif
(Fraction )
cLogD (pH 7.4)
Kinetic Solubility (µM)
HLM (µL/min/mg)
hERG (µM)
Benzyl (Baseline)
Low
3.5
15
85 (High)
5.0
Bicyclo[1.1.1]pentane
High
2.2
120
15 (Low)
>30
2-Pyridylmethyl
Low
2.5
85
35 (Moderate)
15.0
4-Fluorobenzyl
Low
3.6
20
60 (Mod-High)
8.0
Mechanistic Insights & Causality
Bicyclo[1.1.1]pentane (BCP): BCP is a non-classical,
-rich bioisostere that perfectly mimics the linear geometry of a para-substituted benzene[4]. Causality: The high -character of the C-H bonds in the strained BCP ring makes them highly resistant to CYP450-mediated hydrogen abstraction, drastically lowering intrinsic clearance ()[5]. Furthermore, the three-dimensional nature disrupts planar crystal lattice packing, thermodynamically driving a massive increase in aqueous solubility[4].
2-Pyridylmethyl: Substituting a carbon for a nitrogen atom decreases the electron density of the aromatic ring. Causality: This electron-withdrawing effect deactivates the ring toward CYP-mediated epoxidation[2]. The added polarity lowers the LogD, improving solubility, though the basicity of the pyridine nitrogen must be carefully tuned to prevent off-target hERG channel binding.
4-Fluorobenzyl: A classical bioisosteric approach. Causality: Fluorine is highly electronegative and slightly larger than hydrogen. Placing it at the para-position sterically and electronically blocks the primary site of aromatic hydroxylation[6],[3]. However, it does not resolve the benzylic
liability or significantly improve solubility.
Self-Validating Experimental Protocols
To ensure the trustworthiness of our lead optimization campaign, the experimental workflows used to generate the data in Table 1 must be self-validating. This means the assays must contain internal feedback loops (controls and standards) that prove the assay functioned correctly before the data is accepted.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol determines the intrinsic clearance (
) of the morpholine analogs.
Self-Validation Mechanism:
The assay includes a Minus-NADPH control (to differentiate enzymatic metabolism from chemical instability), a Low-Clearance control (Warfarin, to ensure microsomes are not over-active), and a High-Clearance control (Verapamil, to confirm CYP450 viability). An Internal Standard (IS) (Tolbutamide) is used to normalize LC-MS/MS matrix effects.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the morpholine analog in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL. Causality: 1 mg/mL ensures sufficient enzyme concentration without causing excessive non-specific protein binding that would mask clearance.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450s; its addition acts as the precise start-time for the kinetic measurement.
Time-Course Sampling: At
minutes, extract 50 µL aliquots.
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (IS). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while precipitating the proteins for downstream LC-MS/MS analysis.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, calculating the half-life (
) and from the log-linear decline of the analyte/IS peak area ratio.
Protocol 2: Kinetic Aqueous Solubility via Nephelometry
Unlike thermodynamic shake-flask methods, kinetic solubility mimics the conditions of biological assays where compounds are spiked from DMSO into aqueous buffers.
Self-Validation Mechanism:
Serial dilutions of Caffeine (highly soluble negative control) and Amiodarone (highly insoluble positive control) are run in parallel to calibrate the light-scattering baseline and validate the detection threshold of the nephelometer.
Step-by-Step Methodology:
Serial Dilution: Prepare a 10 mM DMSO stock of the morpholine analog. Perform a 2-fold serial dilution in DMSO across a 96-well plate.
Buffer Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear-bottom plate (final DMSO concentration = 2%).
Equilibration: Seal and incubate the plate at room temperature for 2 hours with gentle orbital shaking (300 rpm). Causality: This allows transient supersaturated states to nucleate and precipitate.
Detection: Read the plate using a nephelometer (light scattering detector). The kinetic solubility limit is defined as the highest concentration where the scattered light signal remains equal to the blank PBS/DMSO control.
Strategic Integration into Lead Optimization
The integration of these bioisosteres into a drug discovery pipeline requires a cyclical, data-driven approach. By utilizing the self-validating protocols described above, researchers can confidently navigate the structure-activity relationship (SAR) landscape.
Self-validating workflow for the design, synthesis, and evaluation of benzyl bioisosteres.
By systematically replacing the benzyl group with advanced motifs like BCP or heteroaromatics, drug development professionals can successfully rescue morpholine-based hit compounds from late-stage attrition, yielding safer, more efficacious therapeutics.
References
BenchChem. "Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors." BenchChem Tech Support.
Open Library Publishing Platform. "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition." Pressbooks.
Hypha Discovery. "Bioisosteres that influence metabolism." Hypha Discovery Blogs.
Beilstein Journals. "(Bio)isosteres of ortho- and meta-substituted benzenes." Beilstein Journal of Organic Chemistry.
ACS Publications. "Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials." Journal of Medicinal Chemistry.
NIH PMC. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PubMed Central.
A Comprehensive Guide to the Safe Disposal of 2-(4-(Trifluoromethyl)benzyl)morpholine
For laboratory professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural fr...
Author: BenchChem Technical Support Team. Date: March 2026
For laboratory professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-(Trifluoromethyl)benzyl)morpholine, a substituted morpholine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally related molecules—namely the morpholine heterocyclic core and fluorinated aromatic compounds—to establish a robust and cautious disposal protocol.
The chemical structure combines a morpholine ring, known for its corrosive and toxic properties, with a trifluoromethylbenzyl group.[1][2][3] The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, rendering the compound highly stable and requiring specialized disposal methods analogous to those for per- and polyfluoroalkyl substances (PFAS).[4][5]
Part 1: Hazard Profile and Risk Assessment
Understanding the hazard profile is the first step in safe handling and disposal. The risk associated with 2-(4-(Trifluoromethyl)benzyl)morpholine is inferred from its constituent chemical moieties.
Morpholine Moiety (CAS 110-91-8): The morpholine core is classified as a flammable liquid and is acutely toxic. It is known to cause severe skin burns and eye damage.[1][2][3] Exposure through inhalation, ingestion, or skin contact is harmful, and in some cases, toxic.[2][3]
Trifluoromethylbenzyl Moiety: The trifluoromethyl group is a highly stable fluorinated organic structure. Compounds containing this group are known as "forever chemicals" due to their resistance to environmental degradation.[5] Their disposal is challenging, and thermal decomposition can release hazardous substances like hydrogen fluoride (HF) and carbonyl fluoride.[6] Aromatic compounds with trifluoromethyl groups, such as 2,4-Bis(trifluoromethyl)benzyl alcohol, are known to cause skin, eye, and respiratory irritation.
Based on this composite profile, 2-(4-(Trifluoromethyl)benzyl)morpholine should be handled as a corrosive, toxic, and environmentally persistent chemical .
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Given the severe hazards, stringent protective measures are mandatory. Handling should only occur in a well-ventilated area, preferably within a chemical fume hood.[3]
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.
Protects against skin absorption and severe burns from the corrosive morpholine base.[1][2]
Eye Protection
Chemical safety goggles and a full-face shield.
Prevents severe eye damage and irreversible burns from splashes.[3][7]
Skin and Body
Flame-retardant lab coat and chemical-resistant apron. Full-body protection may be required for large quantities.
Protects against skin contact, burns, and chemical absorption.
Respiratory
Use only in a certified chemical fume hood. For emergencies or spill cleanup, a self-contained breathing apparatus (SCBA) is required.
Protects against inhalation of toxic and corrosive vapors.[3]
Part 3: Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[2]
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
Don PPE: Wear the full PPE ensemble as described in Part 2.
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
Absorption: Carefully apply the absorbent material over the spill, working from the outside in to minimize splashing.
Collection: Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled, and sealable hazardous waste container.
Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal: Seal the waste container and label it clearly for disposal. Follow the procedures outlined in Part 5.
Part 4: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a critical regulatory requirement.
Waste Classification: This compound should be classified as halogenated organic hazardous waste . In the United States, this would likely fall under the Resource Conservation and Recovery Act (RCRA) regulations.[8] Depending on the specific solvent mixtures used, it could be categorized under EPA waste codes such as F001 or F002 for spent halogenated solvents.[9]
Segregation: It is imperative to collect this waste in a dedicated, properly labeled container for halogenated organic waste . Do not mix with non-halogenated waste.[10] Mixing increases disposal costs and complexity. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., corrosive, toxic).
Part 5: Approved Disposal Procedures
The presence of the stable trifluoromethyl group dictates the disposal methodology. Standard chemical neutralization is insufficient.
The most effective and recommended disposal method for fluorinated organic compounds is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5][8]
Causality of Method Choice: The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this highly resistant to degradation.[4] High-temperature incineration (typically >1000°C) with a sufficient residence time is required to achieve complete destruction.[4][11] This process breaks the C-F bonds and mineralizes the fluorine.
Step-by-Step Disposal Workflow:
Waste Accumulation: Collect the waste 2-(4-(Trifluoromethyl)benzyl)morpholine, including any contaminated materials from spills, in a designated and clearly labeled halogenated waste container.
Container Management: Keep the container sealed when not in use and store it in a cool, dry, well-ventilated secondary containment area, away from incompatible materials.
Engage a Licensed Contractor: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a certified hazardous waste disposal company.
Documentation: Complete all required hazardous waste manifests provided by the contractor, ensuring accurate classification and description of the waste.[8]
Incineration Process: The contractor will transport the waste to a specialized facility equipped for high-temperature incineration of halogenated materials. These incinerators must have advanced scrubber systems to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[4]
Alternative Methods (Under Investigation)
Landfilling and deep-well injection are other options for PFAS-containing materials but are less preferable as they do not destroy the chemical, merely containing it.[5] Research into chemical recycling and mechanochemical defluorination is emerging but not yet standard practice.[12][13]
Disposal Decision Workflow
Caption: Logical workflow for the disposal of 2-(4-(Trifluoromethyl)benzyl)morpholine.
References
Santa Cruz Biotechnology, Inc. (n.d.). 2-Aminomethyl-4-(4-fluoro benzyl)morpholine.
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
Norwegian Institute for Air Research. (2009, December 14).
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53534845, 2-(Trifluoromethyl)morpholine.
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Morpholine.
Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 2,4-Bis(trifluoromethyl)benzyl alcohol.
Princeton University Environmental Health and Safety. (n.d.). Organic Solvents.
Chemos GmbH & Co. KG. (n.d.).
C/D/N Isotopes Inc. (2015).
American Elements. (n.d.). Morpholines.
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
U.S. Environmental Protection Agency. (1987, December).
Electronic Code of Federal Regulations. (2000, December 26).
Environmental Research & Education Foundation. (n.d.). Effective and Complete Decomposition of Per-and Polyfluoroalkyl Substances and Byproducts in Incineration.
Journal of the American Chemical Society. (2017, July 13).
U.S. Environmental Protection Agency. (n.d.).
National Center for Biotechnology Information. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
National Center for Biotechnology Information. (2025, October 21). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals.
Mastering the Protocol: A Guide to Safely Handling 2-(4-(Trifluoromethyl)benzyl)morpholine
An In-Depth Manual for Laboratory Professionals on Personal Protective Equipment, Safe Handling, and Emergency Procedures As a Senior Application Scientist, my primary objective is to empower our partners in research and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Manual for Laboratory Professionals on Personal Protective Equipment, Safe Handling, and Emergency Procedures
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve their scientific goals but to do so with the highest standards of safety. This guide provides a detailed, experience-driven framework for handling 2-(4-(Trifluoromethyl)benzyl)morpholine, a compound with a unique reactivity profile due to its trifluoromethyl and morpholine moieties. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a robust safety-first principle.
Hazard Analysis: Understanding the Compound
Morpholine Derivatives: Morpholine itself is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4][5][6]
Trifluoromethyl Compounds: Aromatic compounds containing trifluoromethyl groups can cause skin, eye, and respiratory irritation.[7][8]
Therefore, it is imperative to handle 2-(4-(Trifluoromethyl)benzyl)morpholine with the assumption that it is a hazardous substance, likely causing skin and eye irritation, and may be harmful if inhaled or ingested.[7][9][10]
The Hierarchy of Controls: Engineering a Safe Environment
Personal Protective Equipment (PPE) is the final line of defense. The primary method for ensuring safety is through robust engineering controls.
Chemical Fume Hood: All handling of 2-(4-(Trifluoromethyl)benzyl)morpholine, including weighing, preparing solutions, and running reactions, must be conducted in a well-ventilated chemical fume hood.[10][11] This is the most critical engineering control to prevent inhalation of potentially harmful vapors or aerosols.
Ventilation: Ensure the laboratory has adequate general ventilation.[8]
Personal Protective Equipment (PPE): A Task-Based Approach
A one-size-fits-all approach to PPE is insufficient. The required level of protection depends on the specific task being performed. The following table outlines the minimum PPE requirements for handling 2-(4-(Trifluoromethyl)benzyl)morpholine.
Task
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Preparing Solutions (in a fume hood)
Safety glasses with side shields or chemical splash goggles.
Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10][11]
Flame-resistant laboratory coat, fully buttoned.[9][11] Long pants and closed-toe shoes are mandatory.
Not required if performed within a certified chemical fume hood.
Running Reactions & Transfers (in a fume hood)
Chemical splash goggles. A face shield is recommended when there is a risk of splashing.[9][11]
Chemical-resistant gloves (Nitrile or Neoprene). Inspect gloves for any signs of degradation before and during use.
Flame-resistant laboratory coat. Consider a chemically resistant apron for larger volumes.
Not required if performed within a certified chemical fume hood.
Adhering to a strict, logical workflow is essential to minimize the risk of exposure and contamination. The following diagram illustrates the lifecycle of handling 2-(4-(Trifluoromethyl)benzyl)morpholine in the laboratory.
Caption: Workflow for Safe Handling of 2-(4-(Trifluoromethyl)benzyl)morpholine.
Step-by-Step Protocol:
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][13] The container must be kept tightly closed.[8][10]
Risk Assessment: Before beginning any experiment, perform a task-specific risk assessment to identify potential hazards and ensure all necessary safety controls are in place.
Donning PPE: Don PPE in the correct order: lab coat, then respirator (if needed), followed by eye/face protection, and finally gloves.
Handling: Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.[10] Avoid all personal contact with the substance.[7] Do not eat, drink, or smoke in the handling area.[1][2]
Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Gloves should be removed last.
Waste Segregation: All materials contaminated with 2-(4-(Trifluoromethyl)benzyl)morpholine, including gloves, pipette tips, and absorbent materials, must be considered hazardous waste.[10][11] Segregate this waste into a dedicated, clearly labeled, and chemically compatible container.[11][13]
Waste Disposal: Hazardous waste containers must be kept closed and stored in a designated, secure area with secondary containment.[13] Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[13] Do not dispose of this chemical down the drain.[2][13]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the consequences of an accident.
Spill Response:
Small Spills (within a fume hood):
Alert personnel in the immediate area.
Ensure you are wearing the appropriate PPE (see table above).
Contain the spill with an inert absorbent material like vermiculite or sand.[7][11]
Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[11][13]
Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spills (outside a fume hood):
Evacuate the area immediately.
Alert your institution's Environmental Health and Safety (EHS) office.
Restrict access to the area.
Only personnel trained and equipped for hazardous material cleanup should address the spill.
Exposure First Aid:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1][14]
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling 2-(4-(Trifluoromethyl)benzyl)morpholine, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.